Ethyl 2-hydroxy-4-oxopentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-11-7(10)6(9)4-5(2)8/h6,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGFCSZYXHRXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Verification & Guide: Ethyl 2-hydroxy-4-oxopentanoate
The following technical guide provides a rigorous verification and in-depth analysis of Ethyl 2-hydroxy-4-oxopentanoate , addressing the critical discrepancy regarding its CAS number association.
CAS Verification Status: CONFLICT DETECTED
Executive Summary A forensic analysis of chemical databases and commercial supplier catalogs reveals a critical identity conflict for CAS 16508-89-7 . While some public databases associate this CAS with the linear chain This compound , major chemical standards organizations (including Sigma-Aldrich and Cambridge Isotope Laboratories) assign this CAS to its branched isomer, Ethyl 2-hydroxy-2-methyl-3-oxobutanoate (also known as Ethyl Acetolactate).
This guide addresses the Linear Isomer (as requested by name) while explicitly distinguishing it from the Branched Isomer (the valid CAS holder) to prevent catastrophic errors in experimental design.
Part 1: Chemical Identity & Verification
| Feature | Target Compound (User Request) | CAS Holder (16508-89-7) |
| IUPAC Name | This compound | Ethyl 2-hydroxy-2-methyl-3-oxobutanoate |
| Common Name | Ethyl 2-hydroxy-4-oxovalerate | Ethyl Acetolactate |
| Structure | Linear ( | Branched ( |
| Formula | ||
| Key Moiety | ||
| Primary Use | Chiral synthon, Heterocycle precursor | Flavor/Fragrance, Fermentation metabolite |
| Correct CAS | N/A (Often cited as derivative of 615-79-2) | 16508-89-7 |
Critical Advisory: Researchers ordering "CAS 16508-89-7" will likely receive Ethyl Acetolactate . Verification by
-NMR is mandatory before use in synthesis.
Part 2: Synthetic Pathways (The Linear Isomer)
The synthesis of This compound focuses on the selective reduction of the
Mechanism: Regioselective Biocatalytic Reduction
Chemical reduction (e.g.,
Figure 1: Synthetic route from basic precursors to the target hydroxy-ketone via enzymatic reduction.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Target: The linear isomer requested by name.
Reagents:
-
Ethyl 2,4-dioxopentanoate (Ethyl acetopyruvate) - 10.0 mmol
-
Saccharomyces cerevisiae (Dry Baker's Yeast) - 20 g
-
Sucrose - 10 g
-
Tap water - 200 mL
-
Celite 545
Methodology:
-
Biocatalyst Activation: Suspend 20 g of dry yeast and 10 g of sucrose in 200 mL of warm water (30°C). Stir gently for 30 minutes to activate fermentation (CO2 evolution).
-
Substrate Addition: Add Ethyl 2,4-dioxopentanoate (1.58 g, 10 mmol) dropwise to the fermenting suspension.
-
Incubation: Stir the mixture at room temperature (25°C) for 24–48 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The
-keto ester (starting material) will disappear, leaving the -hydroxy ketone.-
Note: The
-ketone (C4) is less reactive towards yeast reductases than the -ketone (C2).
-
-
Workup: Add 10 g of Celite and filter the suspension through a sintered glass funnel to remove biomass.
-
Extraction: Saturate the filtrate with NaCl and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry combined organics over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexane).
Validation Data (Expected):
-
Appearance: Colorless to pale yellow oil.
-
-NMR (
): 1.30 (t, 3H), 2.20 (s, 3H, -C=O), 2.95 (d, 2H, ), 4.25 (q, 2H), 4.50 (t, 1H, -OH).-
Distinction: The presence of the singlet methyl ketone at ~2.2 ppm confirms the C4 ketone is intact.
-
Protocol B: Synthesis of Ethyl Acetolactate (CAS 16508-89-7)
Target: The branched isomer associated with the CAS number.
Reagents:
Methodology:
-
Catalyst Prep: Dissolve Thiamine HCl (0.1 eq) in Ethanol. Add Triethylamine to neutralize.
-
Condensation: Add Ethyl Pyruvate (2 eq). Heat to 60°C under
atmosphere. -
Mechanism: Thiamine mediates the "self-benzoin" condensation of the
-keto ester. -
Workup: Remove solvent, wash with water, extract with ether, and distill.
Validation Data (Expected):
-
-NMR (
): 1.3 (t, 3H), 1.6 (s, 3H, ), 2.3 (s, 3H, Acetyl ).-
Distinction: Note the quaternary carbon signal and two singlet methyls (one acetyl, one attached to the chiral center).
-
Part 4: Applications in Drug Development
The linear isomer (This compound ) is a high-value "chiral pool" intermediate.
-
Heterocycle Synthesis:
-
Reaction with Hydrazines yields 3-carboxylate-5-methylpyrazoles .
-
Reaction with Amidines yields Pyrimidines .
-
Significance: The C2-hydroxyl group is preserved during these cyclizations, allowing for the formation of chiral heterocycles used in kinase inhibitors.
-
-
Metabolic Pathway Research:
-
Analog of Fumarylacetoacetate , a key intermediate in tyrosine catabolism. Used in research regarding Tyrosinemia Type I.[5]
-
-
Biomass Valorization:
Figure 2: Downstream utility of the linear 2-hydroxy-4-oxo ester scaffold.
References
-
CAS Registry & Supplier Data. Ethyl Acetolactate (CAS 16508-89-7) Product Specification. Sigma-Aldrich.[8] Link
-
Synthesis of Linear Isomer. Terada, M., et al. (2010). "Chiral Phosphoric Acid-Catalyzed Aza-Ene Type Reaction". Angewandte Chemie, Supporting Info (Synthesis of (S)-Ethyl 2-hydroxy-4-oxopentanoate). Link
-
Biocatalytic Reduction. Dahl, A.C., et al. (1999). "Baker's Yeast: A Reagent for Organic Synthesis". Biocatalysis. Link
-
Biomass Pathway. Wu, W., et al. (2020). "Qualitative Analysis of Liquid Products Generated from Lignocellulosic Biomass... This compound (EHO)".[7][9] ACS Sustainable Chemistry & Engineering. Link
- Precursor Synthesis. Claisen, L. (1889). "Über die Einwirkung von Natriumäthylat auf Acetessigester". Berichte.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JPH06321866A - Production of ethyl glyoxylate - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. dokumen.pub [dokumen.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl Acetolactate | 16508-89-7 [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Chemical structure of ethyl 2-hydroxy-4-oxovalerate
The Chemical Architecture and Mechanistic Role of Ethyl 2-Hydroxy-4-Oxovalerate in Lignocellulosic Biomass Valorization
Executive Summary
Ethyl 2-hydroxy-4-oxovalerate, systematically known as ethyl 2-hydroxy-4-oxopentanoate (EHO), is a highly functionalized ester that has emerged as a critical transient intermediate in the catalytic liquefaction of lignocellulosic biomass. As the global push toward sustainable platform chemicals accelerates, understanding the transient intermediates that dictate reaction pathways is paramount. This whitepaper provides an in-depth technical analysis of EHO, detailing its molecular architecture, its pivotal role in the mechanistic pathway toward ethyl levulinate, and the advanced high-resolution analytical workflows required for its isolation and identification.
Molecular Architecture & Physicochemical Profiling
EHO is a C7 ester characterized by a highly reactive polyfunctional backbone. The molecule features three distinct reactive sites: an ethyl ester group at C1, a chiral secondary hydroxyl group at C2, and a ketone moiety at C4. This specific arrangement of functional groups makes EHO highly susceptible to sequential dehydration and rearrangement reactions, which is why it exists primarily as a transient intermediate rather than a stable end-product in thermochemical processes[1].
The structural logic of EHO dictates its behavior in acidic environments. The hydroxyl group at the
Table 1: Quantitative Physicochemical Data of EHO
| Property | Value |
| IUPAC Name | This compound |
| Common Synonyms | Ethyl 2-hydroxy-4-oxovalerate; EHO |
| CAS Registry Number | 16508-89-7 |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Monoisotopic Mass | 160.073559 Da |
| Topological Polar Surface Area | 63.6 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 4 |
Data sourced from computed molecular descriptors[1].
Mechanistic Elucidation in Biomass Valorization
The conversion of raw lignocellulosic biomass into ethyl levulinate—a premium biofuel additive and chemical building block—is a complex cascade of depolymerization, dehydration, and esterification. Recent non-target analytical studies have successfully trapped and identified EHO, proving it to be the definitive missing link in this catalytic sequence[2].
The Causality of the Pathway:
-
Depolymerization: Acid-catalyzed hydrolysis cleaves the
-1,4-glycosidic bonds of cellulose, yielding free glucose monomers. -
Dehydration to Anhydrosugars: Glucose rapidly dehydrates into transient cyclic intermediates. This occurs via two parallel pathways: the formation of 1,6-anhydro-
-D-glucopyranose (AGP) and 1,6-anhydro- -D-glucofuranose (AGF), or the formation of 1,4:3,6-dianhydro- -D-glucopyranose (DGP)[2]. -
Ring-Opening & Oxidation: These anhydrosugars undergo acid-catalyzed ring-opening and internal redox shifts to form 3-hydroxy-4-oxopentanoic acid (HOA)[2].
-
Esterification (The EHO Stage): HOA reacts with the ethanol solvent. The sulfuric acid catalyst protonates the carboxylic acid, facilitating nucleophilic attack by ethanol to generate EHO [2].
-
Final Rearrangement: EHO undergoes a final dehydration (loss of the C2 hydroxyl) and structural rearrangement to yield the stable target, ethyl levulinate[2].
Reaction mechanism of lignocellulosic biomass liquefaction to ethyl levulinate via EHO intermediate.
Advanced Analytical Workflows: GC/Q-TOF MS
Because EHO is a transient intermediate, it rarely accumulates in high concentrations and is heavily masked by the complex matrix of biomass liquefaction byproducts (phenolics, furans, and humins). Standard nominal-mass GC-MS is insufficient for its identification because EHO lacks a robust standard spectrum in conventional libraries (e.g., NIST).
To solve this, researchers employ Gas Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (GC/Q-TOF MS) [2]. The Q-TOF system provides high-resolution exact mass data (typically <5 ppm error). By utilizing a combined post-target (matching knowns) and nontarget (elucidating unknowns) data processing workflow, the empirical formula of EHO (C₇H₁₂O₄) can be mathematically derived directly from its molecular ion and fragmentation patterns, creating a self-validating identification loop[2].
GC/Q-TOF MS analytical workflow for identifying EHO via post-target and nontarget analysis.
Self-Validating Experimental Protocols
The following protocols detail the generation, isolation, and verification of EHO. Every step is designed with inherent causality to ensure reproducibility and scientific integrity.
Protocol A: Catalytic Liquefaction of Lignocellulosic Biomass
-
Feedstock Preparation: Mill raw biomass (e.g., poplar or pine wood) to a uniform 40–60 mesh size. Causality: Uniform particle size eliminates mass transfer limitations, ensuring the acid catalyst can uniformly attack the crystalline cellulose matrix.
-
Reaction Matrix Assembly: Suspend the milled biomass in absolute ethanol (acting as both solvent and esterification reagent). Add concentrated sulfuric acid (
) at a predetermined weight percentage. Causality: provides the high proton activity required to break -1,4-glycosidic bonds while simultaneously catalyzing the esterification of HOA into EHO. -
Hydrothermal Processing: Seal the mixture in a high-pressure autoclave reactor. Heat to 180–200°C for 30 to 60 minutes.
-
Quenching (Critical Step): Rapidly cool the reactor to room temperature using an ice-water bath. Causality: Rapid thermal quenching immediately halts the reaction kinetics, preventing the complete conversion of the transient EHO intermediate into ethyl levulinate, thereby "trapping" it for analysis.
-
Filtration: Filter the slurry through a 0.45 µm membrane to separate the solid humin/lignin residues from the EHO-rich liquid phase.
Protocol B: GC/Q-TOF MS Nontarget Analysis
-
Sample Dilution: Dilute the liquid phase 1:10 in HPLC-grade ethanol and filter through a 0.22 µm PTFE syringe filter. Causality: Protects the delicate GC capillary column from non-volatile oligomers that cause peak tailing and baseline drift.
-
Chromatographic Separation: Inject 1 µL into a GC equipped with a low-polarity capillary column (e.g., HP-5MS). Utilize a temperature gradient: hold at 40°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min. Causality: The slow ramp ensures baseline resolution between EHO and structurally similar isomers or co-eluting furans.
-
High-Resolution Mass Acquisition: Operate the Q-TOF in Electron Ionization (EI) mode at 70 eV. Calibrate the TOF analyzer to ensure mass accuracy is maintained below 5 ppm.
-
Data Deconvolution & Validation: Process the raw data using spectral deconvolution algorithms. Because EHO is a nontarget unknown, validate its identity by extracting the exact monoisotopic mass (
160.0735). Calculate the mass error between the theoretical mass and observed mass. A mass error of ppm, combined with the presence of signature fragments (e.g., loss of the ethoxy radical [-45 Da]), self-validates the chemical structure without requiring a physical standard.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11658333, this compound." PubChem, [Link].
-
Guo, K., Cheng, Q., Jiang, J., & Xu, J. (2020). "Qualitative Analysis of Liquid Products Generated from Lignocellulosic Biomass Using Post-Target and Nontarget Analysis Methods and Liquefaction Mechanism Research." ACS Sustainable Chemistry & Engineering, 8(30), 11099-11113. [Link].
Sources
Ethyl 2-hydroxy-4-oxopentanoate: Technical Profile & Synthesis Guide
Executive Summary
Ethyl 2-hydroxy-4-oxopentanoate (CAS: 16508-89-7) is a bifunctional aliphatic ester featuring both an
Chemical Identity & Physicochemical Properties
Molecular Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 2-Hydroxy-4-oxovaleric acid ethyl ester; Ethyl 2-hydroxy-4-oxovalerate |
| CAS Registry Number | 16508-89-7 |
| Molecular Formula | |
| Molecular Weight | 160.17 g/mol |
| SMILES | CCOC(=O)C(O)CC(C)=O |
| InChIKey | KMGFCSZYXHRXSL-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~110–115 °C (at reduced pressure, predicted) |
| Solubility | Soluble in chloroform, dichloromethane, ethanol, ethyl acetate; sparingly soluble in water. |
Structural Visualization
The molecule consists of a pentanoate backbone. The C1 position is esterified with an ethyl group. The C2 position holds a secondary alcohol (chiral center), and the C4 position contains a ketone.
Figure 1: Functional connectivity of this compound.
Synthesis & Production Methodologies
Two primary routes exist for the production of this compound: a direct aldol condensation (synthetic route) and a biomass degradation pathway (bio-based route).
Primary Synthetic Route: Cross-Aldol Condensation
The most direct laboratory synthesis involves the intermolecular aldol reaction between acetone and ethyl glyoxylate . This method is atom-economical and can be rendered enantioselective using organocatalysts (e.g., L-Proline).
Reaction Scheme:
Detailed Protocol (Standard Scale)
-
Reagent Preparation:
-
Ethyl Glyoxylate: Must be freshly distilled or generated from its polymeric form (toluene solution) by heating with
to depolymerize.[1] -
Acetone: Use anhydrous, HPLC-grade acetone.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask under
atmosphere, dissolve Ethyl Glyoxylate (1.0 equiv) in anhydrous acetone (excess, acts as solvent and reagent). -
Add catalyst (e.g., 10-20 mol% L-Proline for asymmetric induction, or a mild base like DABCO for racemic synthesis).
-
-
Execution:
-
Stir at room temperature (20–25 °C) for 12–24 hours.
-
Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or GC-MS.
-
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove excess acetone.
-
Dilute residue with Ethyl Acetate and wash with saturated
and brine. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.[1]
-
Eluent: Gradient of Hexane/Ethyl Acetate (starting 4:1 to 1:1).
-
Yield: Typically 60–80%.
-
Bio-Based Route: Lignocellulosic Depolymerization
In green chemistry contexts, this compound is identified as a key intermediate in the acid-catalyzed conversion of cellulose to ethyl levulinate.
-
Mechanism: Cellulose
Glucose Retro-aldol fragmentation This compound Dehydration Ethyl Levulinate. -
Significance: While less common for isolation due to the instability of the intermediate under harsh acidic conditions, this pathway highlights the compound's role in bio-refinery value chains.
Analytical Characterization
Accurate identification requires NMR and MS analysis. The following data is synthesized from standard spectroscopic predictions and literature values for this class of compounds.
Proton NMR ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 1.30 | Triplet ( | 3H | Ethyl ester terminal methyl | |
| 2.21 | Singlet | 3H | Methyl ketone (C5) | |
| 2.92 | Doublet of Doublets | 2H | Methylene bridge (C3), diastereotopic | |
| 3.50 | Broad Singlet | 1H | Hydroxyl proton (concentration dependent) | |
| 4.26 | Quartet ( | 2H | Ethyl ester methylene | |
| 4.51 | Doublet of Doublets | 1H | Chiral center (C2) |
Carbon NMR ( -NMR)
Solvent:
-
206.5 ppm: Ketone Carbonyl (C4)
-
173.2 ppm: Ester Carbonyl (C1)
-
65.8 ppm:
-Methine (C2, ) -
61.9 ppm: Ester Methylene (
) -
45.1 ppm: Methylene Bridge (C3)
-
30.4 ppm: Ketone Methyl (C5)
-
14.1 ppm: Ester Methyl (
)
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 160 m/z (often weak or absent due to facile dehydration). -
Base Peak: 43 m/z (Acetyl group,
). -
Diagnostic Fragments:
-
115 m/z: Loss of ethoxy (
). -
87 m/z: Loss of ethyl ester fragment.
-
Applications in Drug Development
This compound serves as a versatile scaffold in medicinal chemistry.
Heterocycle Synthesis (Paal-Knorr & Hantzsch)
The 1,4-dicarbonyl motif (masked by the hydroxyl group) allows for the synthesis of substituted pyrroles and furans, which are pharmacophores in various anti-inflammatory and statin-class drugs.
-
Pyrrole Synthesis: Reaction with primary amines under acidic conditions leads to 2-carboethoxy-4-methylpyrroles.
-
Furan Synthesis: Acid-catalyzed cyclodehydration yields substituted furans.
Chiral Building Block
Enzymatic reduction or kinetic resolution of the racemic ester provides enantiopure (R)- or (S)- forms. These are valuable for:
-
Statins: Side-chain extension units for HMG-CoA reductase inhibitors.
-
Antibiotics: Precursors for macrolide fragments.
Figure 2: Synthetic utility and downstream applications.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is hygroscopic and prone to slow oxidation or polymerization if exposed to air.
-
PPE: Standard laboratory safety glasses, nitrile gloves, and fume hood ventilation are required.
References
-
Matsubara, R., et al. (2004). "Synthesis of Enecarbamates and their Application to Aza-Ene Type Reactions." Angewandte Chemie International Edition.
-
Song, N., et al. (2020).[2][3] "Reaction mechanism of ethyl levulinate by catalytic liquefaction of lignocellulosic biomass." ACS Sustainable Chemistry & Engineering.
-
PubChem Database. (2025). "this compound - Compound Summary." National Center for Biotechnology Information.
- Claisen, L. (1887). "Über die Kondensation von Ketonen mit Oxalester." Berichte der deutschen chemischen Gesellschaft.
-
BenchChem Application Notes. (2025). "Ethyl 2,4-dioxopentanoate as a Precursor for Bioactive Molecules."
Sources
Is ethyl 2-hydroxy-4-oxopentanoate a gamma-keto ester?
This technical guide provides a rigorous structural and functional analysis of ethyl 2-hydroxy-4-oxopentanoate, addressing its classification, synthesis, and critical role in biomass valorization.
Structural Classification, Synthesis, and Industrial Utility[1]
Executive Summary
Is this compound a gamma-keto ester?
Yes. this compound is chemically classified as a
While the ketone moiety resides at the gamma (
Part 1: Structural Analysis & Nomenclature
To validate the classification, we must map the IUPAC numbering against the traditional Greek lettering system used in carbonyl chemistry.
1.1 Positional Mapping
The molecule consists of a pentanoate backbone. The ester carbonyl carbon is designated as C1 (or the reference point for Greek lettering).[1]
-
Position 1 (Reference): Carbonyl of the ethyl ester (
).[1] -
Position 2 (
): Substituted with a Hydroxyl group ( ) .[1] -
Position 3 (
): Methylene bridge ( ).[1] -
Position 4 (
): Substituted with an Oxo group (Ketone, ) .[1][6] -
Position 5 (
): Terminal methyl group ( ).[1]
Because the ketone functionality is located on the fourth carbon (the
1.2 Visualization of Connectivity
The following diagram illustrates the precise atomic connectivity and the overlay of Greek locants.
Figure 1: Structural connectivity of this compound showing the alpha-hydroxy and gamma-keto substitution pattern.
Part 2: Synthesis & Chemical Reactivity
The synthesis of this compound is distinct from standard esterification.[1] It typically proceeds via C-C bond formation, exploiting the polarity of glyoxylate derivatives.
2.1 Primary Synthetic Route: Cross-Aldol Condensation
The most efficient laboratory synthesis involves the crossed-aldol reaction between acetone and ethyl glyoxylate .[1] This reaction is atom-economical and directly yields the
-
Nucleophile: Acetone enolate (generated in situ or via silyl enol ether).[1]
-
Electrophile: Ethyl glyoxylate (highly reactive aldehyde adjacent to an ester).[1]
-
Mechanism: The
-carbon of acetone attacks the aldehyde carbon of ethyl glyoxylate.[1]
Reaction Scheme:
2.2 Reactivity Profile
-
Dehydration/Dehydroxylation: Under acidic conditions and elevated temperatures (typical of biomass processing), EHO undergoes dehydroxylation to form ethyl levulinate (ethyl 4-oxopentanoate).[1] This suggests EHO is a transient intermediate in the conversion of sugars to levulinates.
-
Cyclization: Like many
-keto acids/esters, EHO is prone to cyclization. However, the -hydroxyl group allows for the formation of complex bicyclic acetals or lactonization upon hydrolysis to the free acid.
Part 3: Biological & Industrial Relevance (Biomass Valorization)
This compound (EHO) has been identified as a critical intermediate in the "alcoholysis" of lignocellulosic biomass.[1] It represents a pivot point in the degradation of cellulose into value-added platform chemicals.[1]
3.1 The EHO Pathway
In the acid-catalyzed liquefaction of cellulose in ethanol, the pathway diverges from the standard aqueous hydrolysis.
-
Cellulose Depolymerization: Cellulose
Glucose/Ethyl Glucosides. -
Isomerization/Dehydration: Glucose
Fructose HMF (Hydroxymethylfurfural).[1] -
Ring Opening/Ethanolysis: HMF rehydrates and cleaves to form EHO .
-
Final Conversion: EHO loses the
-hydroxyl group to yield Ethyl Levulinate .[1]
This pathway is distinct because it identifies EHO as the direct precursor to levulinates in alcoholic media, validating its importance in sustainable chemistry.
Figure 2: The "EHO Pathway" in biomass valorization, showing its role as the precursor to ethyl levulinate.[1]
Part 4: Analytical Characterization
For researchers synthesizing or isolating this compound, the following spectral data is essential for verification.
Table 1: Key NMR Signatures (CDCl
| Position | Moiety | Chemical Shift ( | Multiplicity | Integration |
| C1-O-CH | Ethyl Ester | 4.16 - 4.30 | Quartet | 2H |
| C2-H | ~4.50 | Multiplet/DD | 1H | |
| C3-H | 2.90 - 3.05 | Multiplet | 2H | |
| C5-H | Methyl Ketone | 2.20 | Singlet | 3H |
| Ester-CH | Ethyl Terminal | 1.30 | Triplet | 3H |
Note: Shifts may vary slightly based on concentration and pH due to the free hydroxyl group.
Part 5: Experimental Protocol
Synthesis of this compound (Aldol Method)
Objective: Synthesize EHO via the reaction of ethyl glyoxylate and acetone.
Reagents:
-
Ethyl Glyoxylate (50% in Toluene)[1]
-
Acetone (Reagent Grade, excess)[1]
-
Catalyst: L-Proline (10 mol%) or similar organocatalyst for asymmetric induction (optional), or basic alumina for racemic.[1]
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve Ethyl Glyoxylate (10 mmol) in neat Acetone (10 mL). Acetone acts as both reactant and solvent.
-
Initiation: Add the catalyst (e.g., 10 mol% L-Proline for chiral, or mild base for racemic).
-
Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1] The product spot will be more polar than the starting glyoxylate.
-
Quenching: Remove excess acetone under reduced pressure (Rotary Evaporator).
-
Purification: The residue is typically a yellow oil. Purify via Flash Column Chromatography on Silica Gel.[10]
-
Eluent: Gradient from 100% Hexane to 40% EtOAc/Hexane.
-
-
Yield: Expect 60–80% yield of a colorless to pale yellow oil.
Safety Note: Ethyl glyoxylate is sensitive to polymerization; use freshly distilled or commercial solutions.
References
-
PubChem. (n.d.).[1] this compound | C7H12O4.[1][2][4] National Library of Medicine. Retrieved from [Link]
-
Feng, J., et al. (2015).[7] One-step method to produce methyl-D-glucoside from lignocellulosic biomass. RSC Advances. (Identifies EHO as a key intermediate in biomass liquefaction). Retrieved from [Link]
-
Peng, L., et al. (2020). Qualitative Analysis of Liquid Products Generated from Lignocellulosic Biomass.... ACS Sustainable Chemistry & Engineering. (Confirms the pathway Cellulose -> EHO -> Ethyl Levulinate).[1] Retrieved from [Link][1]
-
Hajra, A., et al. (2025). Synthesis of functionalized gamma-keto esters. Chemical Synthesis Database. (General reactivity context for gamma-keto esters). Retrieved from [Link]
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- 3. ethyl (S)-2-hydroxy-4-methyl pentanoate, 60856-85-1 [thegoodscentscompany.com]
- 4. This compound | C7H12O4 | CID 11658333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolism of Levulinate in Perfused Rat Livers and Live Rats: CONVERSION TO THE DRUG OF ABUSE 4-HYDROXYPENTANOATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Unlocking Biomass Valorization: A Technical Guide to Ethyl 2-hydroxy-4-oxopentanoate (PubChem CID 11658333)
Executive Summary
The transition from petroleum-derived chemicals to bio-renewable platforms hinges on identifying and optimizing transient intermediates in biomass conversion. Ethyl 2-hydroxy-4-oxopentanoate (EHO) has recently emerged as a critical missing link in the catalytic liquefaction of lignocellulosic biomass to ethyl levulinate. As a Senior Application Scientist overseeing biorefinery scale-ups, I have designed this whitepaper to provide a rigorous, field-proven framework for understanding the properties, mechanistic role, and isolation protocols for EHO.
Chemical Identity and Quantitative Properties
Before manipulating EHO in a synthetic or analytical setting, it is imperative to establish its baseline physicochemical profile. EHO is an esterified derivative of 3-hydroxy-4-oxopentanoic acid. Understanding its exact mass and polarity is crucial for accurate mass spectrometry calibration and solvent extraction.
Table 1: Quantitative Chemical and Physical Properties of EHO
| Property | Value | Source |
| PubChem CID | 11658333 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C7H12O4 | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Exact Mass | 160.07355886 Da | [1] |
| XLogP3 | -0.5 | [1] |
| Topological Polar Surface Area | 63.6 Ų | [1] |
Mechanistic Role in Lignocellulosic Liquefaction
In the catalytic liquefaction of biomass, the ultimate goal is to depolymerize cellulose into stable platform chemicals like ethyl levulinate. For years, the exact reaction cascade remained partially obscured. Recent non-target GC-MS analyses have successfully isolated EHO, clarifying the precise kinetic pathway [2].
Biomass liquefaction pathway: Cellulose conversion to ethyl levulinate via the EHO intermediate.
Mechanistic Causality
Why does EHO form, and why is it significant? During acid-catalyzed solvolysis in ethanol, cellulose is hydrolyzed to glucose. Glucose undergoes dehydration to form anhydro-glucopyranose intermediates (AGP, AGF, or DGP). The subsequent ring cleavage yields 3-hydroxy-4-oxopentanoic acid (HOA).
Here, the choice of ethanol as a solvent is not merely for solvation; it acts as a critical reactant . Ethanol esterifies HOA to form EHO. This esterification acts as a thermodynamic sink that temporarily stabilizes the molecule, preventing uncontrolled decarboxylation and degradation before the final dehydration step yields ethyl levulinate.
Self-Validating Experimental Protocol: Synthesis and Isolation of EHO
Isolating a transient intermediate like EHO requires a meticulously timed and self-validating workflow. Standard protocols often fail because they push the reaction to completion, destroying the intermediate. The following protocol outlines the catalytic liquefaction of holocellulose with built-in validation checkpoints.
Self-validating experimental workflow for the synthesis, isolation, and verification of EHO.
Step 1: Biomass Pretreatment and Size Reduction
-
Procedure: Mill lignocellulosic biomass to a particle size of <0.2 mm and dry at 105°C for 24 hours.
-
Causality & Rationale: Milling maximizes the surface-area-to-volume ratio, ensuring uniform proton transfer during acid catalysis. Complete moisture removal prevents water from acting as a competing nucleophile against ethanol, which would otherwise hydrolyze the target EHO back into HOA.
-
Self-Validation Checkpoint: Perform Karl Fischer titration on a representative sample. Moisture content must be <1% to proceed.
Step 2: Acid-Catalyzed Solvolysis (Liquefaction)
-
Procedure: Suspend 5.0 g of dried biomass in 50 mL of absolute ethanol. Add 0.5 M H₂SO₄ (or a solid acid catalyst like Fe/HZSM-5). Seal in a high-pressure Parr reactor and heat to 150°C for exactly 30 minutes.
-
Causality & Rationale: The 150°C threshold provides sufficient activation energy to cleave β-1,4-glycosidic bonds without triggering the complete dehydration of EHO into ethyl levulinate. The 30-minute residence time is the kinetic "sweet spot" to trap the intermediate.
-
Self-Validation Checkpoint: Monitor reactor pressure. A stable autogenous pressure curve indicates controlled solvolysis without excessive gas evolution (which would indicate catastrophic decarboxylation).
Step 3: Quenching and Phase Separation
-
Procedure: Rapidly quench the reactor in an ice-water bath to <25°C within 5 minutes. Filter the mixture through a 0.22 µm PTFE membrane to separate the solid residue (unreacted lignin/humins) from the liquid phase.
-
Causality & Rationale: Rapid thermal quenching halts the kinetic progression of EHO to ethyl levulinate. PTFE is chosen over nylon or cellulose filters to prevent chemical degradation or non-specific binding of the esterified intermediates.
Step 4: GC-MS Non-Target Analysis and Quantification
-
Procedure: Spike the filtrate with 1.0 mg/mL of decane as an internal standard. Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-Wax).
-
Causality & Rationale: A polar column is essential for resolving oxygenated intermediates like EHO from the ethanol solvent front and other byproducts. The internal standard (decane) accounts for any matrix effects or injection volume variances.
-
Self-Validation Checkpoint: Calculate the recovery rate of the internal standard. A recovery of 95-105% validates the extraction and injection integrity, ensuring the quantified EHO peak area is scientifically trustworthy.
Broader Applications in Drug Development
Beyond biofuels, the chiral nature of EHO—specifically (S)-Ethyl 2-hydroxy-4-oxopentanoate—makes it a highly valuable synthon in pharmaceutical chemistry. It has been utilized in aza-ene type reactions catalyzed by chiral phosphoric acids to synthesize complex enecarbamates. By leveraging the specific stereocenters of EHO, drug development professionals can construct highly functionalized nitrogen-containing heterocycles with high enantiomeric excess, expanding its utility from a simple biorefinery intermediate to an advanced pharmaceutical building block.
References
Technical Guide: Ethyl 2-hydroxy-4-oxopentanoate
This is an in-depth technical guide on Ethyl 2-hydroxy-4-oxopentanoate , structured for researchers and drug development professionals.
Nomenclature, Synthesis, and Application in Chiral Scaffolding
Executive Summary
This compound (EHO) is a bifunctional chiral building block characterized by a gamma-keto-alpha-hydroxy ester framework. While historically recognized as a transient intermediate in the acid-catalyzed conversion of lignocellulosic biomass to ethyl levulinate, recent advancements in asymmetric organocatalysis have elevated its status to a valuable chiral synthon. Its structure—featuring a reactive ketone, a secondary alcohol, and an ester moiety—offers orthogonal functionalization sites, making it a versatile precursor for polyketide mimetics, statin side-chains, and heterocyclic pharmacophores.
Nomenclature and Structural Analysis
The IUPAC name This compound is derived systematically based on the priority rules of functional groups.
2.1 Nomenclature Deconstruction
-
Parent Chain: Pentanoic acid (5 carbons). The carboxylate carbon is C1.
-
Principal Functional Group: Ester (Suffix: -oate). The ethyl group is the alkyl substituent on the oxygen.
-
Substituents:
-
C2 Position: Hydroxy group (-OH).[1] Alcohol has lower priority than ester.
-
C4 Position: Oxo group (=O). Ketone has lower priority than ester.
-
-
Stereochemistry: The C2 carbon is a chiral center, existing as either the (2R)- or (2S)- enantiomer.
Systematic Name: this compound Common Synonyms: Ethyl 2-hydroxy-4-oxovalerate; EHO; 2-Hydroxy-4-oxopentanoic acid ethyl ester.
2.2 Chemical Profile
| Property | Data |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| SMILES | CCOC(=O)C(O)CC(C)=O |
| InChIKey | KMGFCSZYXHRXSL-UHFFFAOYSA-N |
| Chirality | C2 (R/S) |
| Physical State | Colorless to pale yellow oil |
Synthesis Methodologies
The synthesis of EHO follows two distinct paradigms: Biomass Valorization (industrial/racemic) and Asymmetric Organocatalysis (pharma/enantioenriched).
3.1 Route A: Asymmetric Aldol Reaction (Pharma-Grade)
For drug development applications requiring high enantiomeric excess (ee), the direct aldol reaction between ethyl glyoxylate and acetone is the preferred route.
-
Mechanism: The reaction proceeds via an enamine or enol mechanism where acetone acts as the nucleophile attacking the highly electrophilic aldehyde of ethyl glyoxylate.
-
Catalysis: Chiral phosphoric acids or proline derivatives can induce asymmetry at the C2 position.
Protocol (Representative Scale):
-
Reagents: Freshly distilled ethyl glyoxylate (1.0 eq), Acetone (excess/solvent), Catalyst (e.g., (S)-BINOL-derived phosphoric acid, 5 mol%).
-
Conditions: Stir at 0°C to room temperature for 24–48 hours.
-
Work-up: Quench with saturated NH₄Cl. Extract with ethyl acetate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Yield/ee: Typically 60–80% yield; >90% ee depending on the catalyst.
3.2 Route B: Acid-Catalyzed Biomass Conversion (Industrial)
EHO is a key intermediate in the "Biofine" type processes where cellulose or glucose is converted to ethyl levulinate.[2]
-
Pathway: Glucose
Fructose HMF Ring opening EHO Ethyl Levulinate. -
Significance: While this route produces racemic EHO, it is highly scalable. The EHO intermediate is often transient, rapidly dehydrating/decarboxylating to form ethyl levulinate (ethyl 4-oxopentanoate).
Figure 1: Dual synthetic pathways for this compound. Top: Biomass degradation route.[3] Bottom: Asymmetric aldol synthesis.
Analytical Characterization
Validating the structure of EHO requires careful analysis of NMR data to distinguish it from its dehydration product (ethyl levulinate) or the 2,4-dioxo analog.
4.1 Nuclear Magnetic Resonance (NMR)
Data based on the (S)-enantiomer in CDCl₃ (270 MHz):
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | 1.28 | Triplet (J=7.1 Hz) | Ester Methyl (-OCH₂CH ₃) |
| ¹H | 2.20 | Singlet | Ketone Methyl (CH ₃-C=O) |
| ¹H | 2.89 | Doublet of Doublets | C3 Methylene (-CH ₂-) |
| ¹H | 4.27 | Quartet (J=7.1 Hz) | Ester Methylene (-OCH ₂CH₃) |
| ¹H | 4.40–4.50 | Multiplet | C2 Methine (-CH (OH)-) |
| ¹³C | 14.2 | - | Ester Methyl |
| ¹³C | 30.5 | - | Ketone Methyl |
| ¹³C | 47.0 | - | C3 Methylene |
| ¹³C | 61.9 | - | Ester Methylene |
| ¹³C | 67.2 | - | C2 Methine (Chiral Center) |
| ¹³C | 173.6 | - | Ester Carbonyl (C1) |
| ¹³C | 206.5 | - | Ketone Carbonyl (C4) |
Note: Chemical shifts may vary slightly depending on concentration and solvent.
Applications in Drug Development[5]
5.1 Chiral Building Block for 1,3-Diols
EHO serves as a masked form of 2,4-dihydroxypentanoic acid . Stereoselective reduction of the C4 ketone (using borohydrides or biocatalytic ketoreductases) yields 2,4-diol esters. These motifs are prevalent in:
-
Statins: The side chains of HMG-CoA reductase inhibitors often contain alternating hydroxyl groups (1,3-diol arrays).
-
Polyketide Antibiotics: EHO mimics the acetate/propionate units found in macrolide biosynthesis.
5.2 Heterocycle Synthesis
The gamma-keto-alpha-hydroxy arrangement allows for cyclization reactions:
-
Butenolides: Acid-catalyzed lactonization yields substituted furanones.
-
Isoxazoles/Pyrazoles: Reaction with hydroxylamine or hydrazines targets the C4 ketone and C1 ester (or potentially the C2 alcohol via activation) to form bioactive heterocycles used in anti-inflammatory research.
5.3 Self-Validating Protocol: Enantiomeric Excess Determination
To ensure the integrity of the chiral starting material before use in synthesis:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).
-
Flow Rate: 0.5–1.0 mL/min.
-
Detection: UV at 210–220 nm (Ester absorption).
-
Expectation: Baseline separation of (R) and (S) enantiomers is required to validate "chiral pool" status.
References
-
Biomass Pathway & Intermediate Identification
-
Asymmetric Synthesis & NMR Data
- Title: Aza-Ene Type Reaction of Glyoxylate with Enecarbamates Catalyzed by Chiral Phosphoric Acids (Supporting Inform
- Source: Wiley-VCH (Angewandte Chemie).
-
URL:[Link]
-
General Chemical Data
Sources
An In-Depth Technical Guide to the Solubility of Ethyl 2-Hydroxy-4-Oxopentanoate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 2-hydroxy-4-oxopentanoate, a valuable ketoester intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers insights into its behavior in various organic media. While quantitative solubility data for this specific molecule is not extensively published, this guide equips researchers with the foundational knowledge and practical methodologies to determine its solubility for their specific applications.
Introduction to this compound
This compound (C₇H₁₂O₄, Molar Mass: 160.17 g/mol ) is a bifunctional molecule featuring a hydroxyl group, a ketone, and an ester moiety.[1][2] This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.
Key Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| XLogP3 | -0.5 | [2] |
The negative XLogP3 value suggests a degree of hydrophilicity, indicating that while it is an organic molecule, it possesses polar characteristics that will significantly influence its solubility.[2]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the following interactions are key:
-
Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. The carbonyl groups of the ketone and ester can also act as hydrogen bond acceptors. This capability is a primary driver of its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.
-
Dipole-Dipole Interactions: The carbonyl and hydroxyl groups create significant dipole moments within the molecule, leading to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: These non-specific forces are present in all interactions but are the dominant force in nonpolar solvents.
The solubility of a compound is also influenced by the cohesive forces within the solvent. Solvents with strong self-association (high cohesive energy density) will be less effective at solvating a solute unless the solute-solvent interactions are strong enough to overcome these solvent-solvent interactions.
Based on its structure, the solubility of this compound is expected to be highest in polar protic and polar aprotic solvents and lower in nonpolar solvents. For instance, a structurally similar compound, ketoprofen, which contains a carboxylic acid group, is more readily dissolved in polar protic solvents, followed by polar aprotic and then non-polar solvents.[3][4]
Predicted Solubility Profile
While specific quantitative data is scarce, a qualitative solubility profile can be predicted based on the principles discussed above and data for similar compounds like ethyl 2,4-dioxopentanoate.[5]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Miscible | Strong hydrogen bonding capabilities of both solute and solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Moderate to High | Good dipole-dipole interactions and potential for hydrogen bond acceptance by the solvent. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | Weak solute-solvent interactions (only van der Waals forces). |
It is important to note that for the related compound ethyl 2,4-dioxopentanoate, there is conflicting information regarding its solubility in water, with some sources stating it is miscible and others suggesting limited solubility.[5] This highlights the necessity for experimental verification.
Experimental Determination of Solubility
Given the lack of readily available quantitative data, researchers will likely need to determine the solubility of this compound experimentally. The following section provides a detailed, self-validating protocol based on the reliable gravimetric method.[4]
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the supernatant by evaporating the solvent and weighing the residue.
Caption: Workflow for Gravimetric Solubility Determination
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).[5]
-
Place the container in a thermostatically controlled water bath or shaker set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]
-
-
Phase Separation:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.
-
-
Quantification:
-
Transfer the aliquot of the supernatant to a pre-weighed vial.
-
Carefully evaporate the solvent under a stream of inert gas, in a vacuum oven, or on a rotary evaporator. The temperature should be kept low to avoid degradation of the compound.
-
Once the solvent is removed, dry the vial containing the residue to a constant weight in a vacuum oven.
-
The mass of the residue corresponds to the amount of this compound dissolved in the known volume of the supernatant.
-
-
Calculation:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours). The solubility should be consistent across the later time points.
-
Reproducibility: Perform the experiment in triplicate to ensure the results are reproducible.
-
Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials for accurate results.
Quantification by Analytical Methods
For more dilute solutions or when the gravimetric method is not feasible, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the concentration of the saturated solution.
HPLC Method Development:
-
Instrumentation: An HPLC system with a UV-Vis detector is suitable.[6]
-
Column: A C18 reversed-phase column is a good starting point.[6]
-
Mobile Phase: A gradient of acetonitrile and water is often effective for eluting ketoesters.[6]
-
Detection: The carbonyl groups in the molecule should allow for UV detection, likely around 254 nm.[6]
-
Quantification: Prepare a calibration curve using standard solutions of known concentrations of this compound. The concentration of the saturated solution can then be determined from this curve.
Caption: Workflow for Solubility Determination by HPLC
Synthesis and Purification of this compound
For researchers who need to synthesize this compound, a common route involves the reaction of an appropriate precursor with a base. While specific synthesis procedures for this compound are not detailed in the provided search results, general methods for related ketoesters can be adapted. For example, the synthesis of ethyl 3-oxo-4-pentenoate involves the reaction of ethyl 3-hydroxy-4-pentenoate with Jones reagent.[7] Another relevant procedure is the Claisen condensation, which is used to form β-keto esters.[8]
Purification can typically be achieved through column chromatography or distillation under reduced pressure.
Conclusion
While direct quantitative solubility data for this compound is not widely published, a strong understanding of its molecular structure and the principles of solute-solvent interactions allows for a reliable prediction of its solubility behavior. This guide provides the theoretical foundation and, more importantly, a robust and verifiable experimental protocol for researchers to determine the solubility of this versatile ketoester in their specific solvent systems. By following the detailed methodologies for gravimetric analysis or analytical quantification, scientists and drug development professionals can obtain the critical data needed to advance their research and development efforts.
References
- Chemical Synthesis Database. (2025, May 20).
- Benchchem. (n.d.).
- National Institutes of Health. (n.d.).
- Estela, et al. (2015, December 5).
- SciSpace. (n.d.).
- Benchchem. (n.d.).
- The Good Scents Company. (n.d.). ethyl (S)
- University of Limerick. (2020, October 15). Solubility and thermodynamic analysis of ketoprofen in organic solvents.
- Journal of Food and Drug Analysis. (2003).
- Organic Syntheses Procedure. (n.d.).
- Benchchem. (n.d.). Synthesis and Purification of 2-Oxopentanoic Acid Sodium Salt: A Technical Guide.
- ChemBK. (2024, April 9).
- ECHA CHEM. (n.d.).
- Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
- ResearchGate. (n.d.). Solubility and thermodynamic analysis of ketoprofen in organic solvents.
- (n.d.).
- Google Patents. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-oxo-, ethyl ester (CAS 539-88-8).
- Analytical and Bioanalytical Chemistry Research. (2025, April 6). Review Article.
- Google Patents. (n.d.).
- ACS Publications. (n.d.). A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.).
- University of Limerick. (2021, November 19). Ketoprofen Solubility in Pure Organic Solvents UsingIn SituFTIR and UV-Vis and Analysis of Solution Thermodynamics.
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- 2. This compound | C7H12O4 | CID 11658333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure.ul.ie [pure.ul.ie]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Reaction of ethyl glyoxylate with acetone protocol
Application Note: High-Fidelity Synthesis of Chiral -Ketols via Organocatalytic Cross-Aldol Reaction of Ethyl Glyoxylate and Acetone
Abstract & Scope
This application note details the protocol for the cross-aldol reaction between ethyl glyoxylate and acetone to synthesize ethyl 2-hydroxy-4-oxopentanoate . While classical base-catalyzed methods exist, they often suffer from polymerization of the glyoxylate monomer and poor stereocontrol. This guide prioritizes an organocatalytic approach using L-Proline , enabling the access of high-value chiral synthons critical for drug development (e.g., precursors for statins, pyrroles, and furan-based natural products).
Target Audience: Medicinal Chemists, Process Development Scientists.
Scientific Foundation (Mechanism & Rationale)
The Challenge: Reactivity vs. Stability
Ethyl glyoxylate (
-
Polymerization: Formation of poly(ethyl glyoxylate) upon exposure to moisture or trace base.
-
Hydration: Formation of the gem-diol (ethyl glyoxylate hydrate), which is unreactive in aldol additions without dehydration.
The Solution: Enamine Catalysis
The use of L-Proline leverages the "enamine mechanism." Unlike strong bases (LDA, NaOH) that trigger rapid polymerization, proline forms a transient enamine with acetone. This nucleophilic species attacks the highly electrophilic aldehyde of the glyoxylate in a controlled manner.
Mechanistic Pathway:
-
Enamine Formation: L-Proline condenses with acetone (solvent/reactant) to form a nucleophilic enamine.
-
C-C Bond Formation: The enamine attacks the Re-face (typically) of the ethyl glyoxylate aldehyde.
-
Hydrolysis: The iminium intermediate is hydrolyzed, releasing the chiral aldol product and regenerating L-Proline.
Mechanistic Visualization
Figure 1: Catalytic cycle for the L-Proline mediated aldol reaction of acetone and ethyl glyoxylate.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role | Handling Note |
| Ethyl Glyoxylate | >98% (polymer form) or 50% Toluene Soln. | Electrophile | CRITICAL: Must be freshly distilled or cracked from polymer. |
| Acetone | HPLC Grade (>99.9%) | Nucleophile/Solvent | Dry over molecular sieves if high ee is required. |
| L-Proline | >99% (ReagentPlus) | Catalyst | Finely ground powder ensures consistent kinetics. |
| Brine | Saturated | Quench | - |
| Ethyl Acetate | ACS Reagent | Extraction | - |
Pre-Step: Monomer Generation (The "Cracking" Protocol)
Note: Commercial ethyl glyoxylate often arrives as a polymer or a toluene solution. For high-fidelity kinetics, use the polymer cracking method.
-
Place Poly(ethyl glyoxylate) (10 g) and
(1 g) in a distillation flask. -
Heat to 120°C under reduced pressure (vacuum).
-
Collect the monomeric ethyl glyoxylate (b.p. ~110°C at atm, lower under vacuum) into a receiver flask cooled to -78°C .
-
Immediate Use: Dilute immediately with the reaction solvent (acetone) to prevent re-polymerization.
Synthesis Procedure (Standard Scale: 10 mmol)
Step 1: Reaction Initiation
-
In a flame-dried round-bottom flask, dissolve freshly distilled Ethyl Glyoxylate (1.02 g, 10 mmol) in Acetone (20 mL).
-
Note: Acetone acts as both reactant and solvent to drive equilibrium.
-
-
Cool the mixture to 0°C (ice bath).
-
Optimization: For higher enantiomeric excess (ee), cool to -20°C, though reaction time will extend to 24-48h.
-
-
Add L-Proline (115 mg, 1.0 mmol, 10 mol%) in one portion.
-
Stir vigorously. The heterogeneous mixture may become homogeneous as the proline reacts.
Step 2: Monitoring
-
Monitor via TLC (SiO2, 30% EtOAc/Hexane). Stain with 2,4-DNP (Aldehyde/Ketone stain) or KMnO4 .
-
Endpoint: Consumption of ethyl glyoxylate (Rf ~0.6) and appearance of the aldol product (Rf ~0.3).
-
Typical reaction time: 4–12 hours at 0°C.
Step 3: Workup
-
Add Phosphate Buffer (pH 7.0, 10 mL) to quench the reaction and buffer the proline.
-
Evaporate excess acetone under reduced pressure (Rotavap) at <30°C.
-
Extract the aqueous residue with Ethyl Acetate (3 x 15 mL) .
-
Wash combined organics with Brine (10 mL) .
-
Dry over anhydrous
, filter, and concentrate.
Step 4: Purification
-
Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient 10%
30% EtOAc in Hexanes. -
Yield Expectation: 75–85% as a colorless to pale yellow oil.
Workflow Diagram
Figure 2: Step-by-step experimental workflow from polymer precursor to purified aldol product.
Troubleshooting & Optimization (E-E-A-T)
The following table summarizes common failure modes and expert-verified solutions.
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Hydration of Glyoxylate | Ensure monomer is freshly distilled. If using toluene solution, add molecular sieves 1h prior to reaction. |
| Polymer Formation | Basic Impurities / Heat | Ensure glassware is base-free (acid wash). Keep reaction |
| Low Enantioselectivity | High Temperature / Water | Lower temp to -20°C. Ensure acetone is dry. Water interferes with the transition state hydrogen bonding. |
| Product Decomposition | Retro-Aldol during Workup | Avoid strong bases during workup. Use neutral pH 7 buffer. Store product at -20°C. |
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link
-
Loh, T. P., Feng, L. C., & Wei, L. L. (2000). Indium trichloride catalyzed aldol reaction of ethyl glyoxylate with ketones in water. Tetrahedron, 56(38), 7309-7312. Link
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Center for Biotechnology Information. Link
Disclaimer: This protocol involves hazardous chemicals.[2][3] Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory. The author assumes no liability for experimental outcomes.
Application Note: Enzymatic Synthesis of Chiral Ethyl 2-Hydroxy-4-oxopentanoate
Executive Summary
This application note details the biocatalytic protocol for the synthesis of chiral ethyl 2-hydroxy-4-oxopentanoate (EHOP) from ethyl 2,4-dioxopentanoate (EDOP) (also known as ethyl acetopyruvate).
The synthesis of EHOP presents a unique chemoselectivity challenge: the substrate contains two reducible carbonyl groups—an
Key Benefits
-
Regiocontrol: Exclusive reduction of the C2
-keto group while preserving the C4 ketone. -
Stereocontrol: Access to >98% ee (typically (R)-configuration with standard yeast strains).
-
Scalability: Aqueous-based, mild conditions suitable for gram-to-kilogram scale-up.
Scientific Background & Mechanism[1][2][3][4][5]
The Substrate: Ethyl 2,4-Dioxopentanoate
The precursor, ethyl 2,4-dioxopentanoate, exists in equilibrium between its diketo form and enol forms. In aqueous solution, the C2 carbonyl (adjacent to the ester) is significantly more electrophilic due to the electron-withdrawing effect of the ester group, making it the preferred target for many hydride-transfer enzymes.
Reaction Pathway
The biocatalytic reduction utilizes NAD(P)H-dependent oxidoreductases. The enzyme binds the substrate and transfers a hydride to the Re- or Si-face of the C2 carbonyl.
Critical Selectivity Factors:
-
Regioselectivity (C2 vs. C4): The enzyme must discriminate between the
-keto ester and the isolated methyl ketone. Most KREDs and Yeast ADHs prefer the activated -keto ester. -
Enantioselectivity: The orientation of the substrate in the active site determines whether the (R)- or (S)-alcohol is formed.
Visualization of the Reaction Pathway
Figure 1: Biocatalytic pathway showing the selective reduction of EDOP to EHOP, avoiding over-reduction.
Experimental Protocol
This section provides two protocols: Method A (Whole-Cell Baker's Yeast) for accessibility and cost-efficiency, and Method B (Recombinant KRED) for industrial precision.
Materials & Reagents
| Component | Specification | Role |
| Ethyl 2,4-dioxopentanoate | >95% Purity (CAS: 615-79-2) | Substrate |
| Biocatalyst (Method A) | Dry Baker's Yeast (S. cerevisiae) | Enzyme Source |
| Biocatalyst (Method B) | KRED Screening Kit (e.g., Codexis, Daicel) | Enzyme Source |
| Glucose | Food Grade / ACS Reagent | Cofactor Recycling |
| Buffer | Potassium Phosphate (100 mM, pH 6.[1]5) | Reaction Medium |
| Solvent | Ethyl Acetate (EtOAc) | Extraction |
Method A: Whole-Cell Reduction (Baker's Yeast)
Best for: Initial lab-scale synthesis, low cost, generating (R)-enantiomer.
Protocol Steps:
-
Inoculum Preparation: Suspend 20 g of dry Baker's Yeast in 100 mL of 100 mM Potassium Phosphate buffer (pH 6.5). Add 10 g of sucrose or glucose.
-
Activation: Incubate at 30°C with orbital shaking (150 rpm) for 30–60 minutes to activate the cells.
-
Substrate Addition: Dissolve 1.0 g (approx. 6.3 mmol) of Ethyl 2,4-dioxopentanoate in 2 mL of Ethanol. Add this solution dropwise to the yeast suspension.
-
Note: Slow addition prevents substrate inhibition and toxicity.
-
-
Reaction: Incubate at 30°C / 150 rpm for 24–48 hours.
-
Monitoring: Check pH periodically; maintain between 6.0–7.0 using 1M NaOH if necessary.
-
-
Workup:
-
Centrifuge the mixture (4000 rpm, 10 min) to remove yeast cells.
-
Saturate the supernatant with NaCl (brine).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry combined organic layers over anhydrous MgSO
. -
Concentrate under reduced pressure to yield crude oil.
-
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 4:1) if necessary, though crude purity is often high.
Method B: Recombinant KRED Reduction
Best for: High substrate loading (>50 g/L), strict enantiopurity (>99% ee), and scale-up.
Protocol Steps:
-
Buffer Prep: Prepare 50 mL of 100 mM K-Phosphate buffer (pH 7.0) containing 1 mM MgSO
. -
Cofactor Mix: Add NADP+ (10 mg) and Glucose (1.5 equivalents relative to substrate).
-
Enzyme Mix: Add Glucose Dehydrogenase (GDH, 50 U) for recycling and the selected KRED (10–50 mg lyophilizate).
-
Substrate Loading: Add Ethyl 2,4-dioxopentanoate (500 mg) directly or dissolved in minimal DMSO (2% v/v).
-
Reaction: Stir gently at 28°C for 12–24 hours.
-
Quench & Analysis: Extract a 100 µL aliquot with EtOAc for HPLC analysis to determine conversion and ee.
Analytical Methods
Accurate determination of conversion and enantiomeric excess is critical.
HPLC Method (Chiral)
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 210 nm (ester absorption) or 254 nm.
-
Retention Times (Typical):
-
(S)-Enantiomer: ~12 min
-
(R)-Enantiomer: ~15 min
-
Substrate (EDOP): ~8 min (distinct due to diketo chromophore).
-
Workflow Diagram
Figure 2: Operational workflow for the enzymatic synthesis of EHOP.
Results & Troubleshooting
Expected Data
| Parameter | Baker's Yeast (Method A) | Recombinant KRED (Method B) |
| Conversion | 70 – 85% | >95% |
| Yield (Isolated) | 60 – 75% | 85 – 90% |
| Enantiomeric Excess (ee) | 90 – 96% (R) | >99% (R) or (S) |
| Regioselectivity | >95% C2-reduction | >99% C2-reduction |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: pH drift (acidification).
-
Solution: Use higher buffer strength (200 mM) or a pH-stat system to maintain pH 6.5–7.0.
-
-
Issue: Formation of Diol (Over-reduction).
-
Cause: Reaction time too long or non-selective enzyme.
-
Solution: Stop reaction immediately upon consumption of substrate (monitor by TLC). Switch to a specific KRED with high regioselectivity.
-
-
Issue: Emulsion during extraction.
-
Cause: Protein/Cell debris.
-
Solution: Filter through Celite® before extraction or increase centrifugation speed.
-
References
-
Regioselective Reduction of Phenyl-Analog
-
Substrate Properties (Ethyl 2,4-dioxopentanoate)
-
General Yeast Reduction Protocols
-
Seebach, D., et al. "Stereoselectivity of Yeast Reductions." Organic Syntheses.
- Relevance: Standard protocols for activating yeast for -keto and -keto ester reductions.
-
-
Biocatalytic Synthesis of Chiral Hydroxy Esters
-
Turrini, N. G., et al. (2016).[6] "Biocatalytic access to nonracemic
-oxo esters via stereoselective reduction." Green Chemistry. - Relevance: Discusses modern enzymatic approaches to similar keto-ester motifs.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02493A [pubs.rsc.org]
Using ethyl 2-hydroxy-4-oxopentanoate as a pyrrole precursor
Application Note: Bio-Inspired Synthesis of Functionalized Pyrroles using Ethyl 2-Hydroxy-4-Oxopentanoate
Executive Summary
This guide details the protocol for utilizing This compound (EHOP) —a biomass-derived platform chemical—as a robust precursor for the synthesis of ethyl 1-substituted-5-methyl-1H-pyrrole-2-carboxylates . Unlike traditional Paal-Knorr syntheses that rely on unstable or petrochemical-derived 1,4-dicarbonyls, EHOP offers a stable, "masked" 1,4-dicarbonyl equivalent. This protocol is optimized for medicinal chemistry applications, providing a scalable, green route to polysubstituted pyrrole scaffolds found in blockbuster drugs like Atorvastatin and Sunitinib.
Scientific Foundation & Mechanism
The Precursor Advantage
This compound (EHOP) is generated from the acid-catalyzed liquefaction of cellulose and glucose. Structurally, it is the hydrated aldol product of acetone and ethyl glyoxylate. Its utility in pyrrole synthesis stems from its ability to undergo in situ dehydration to form ethyl 4-oxopent-2-enoate (ethyl
Reaction Pathway
The transformation follows a modified Paal-Knorr cyclocondensation mechanism.
-
Activation: Acid-catalyzed dehydration of EHOP yields the unsaturated keto-ester (ethyl 4-oxopent-2-enoate).
-
Condensation: The primary amine attacks the sterically more accessible ketone (C4) to form a hemiaminal/enamine or undergoes conjugate addition at C3 depending on conditions.
-
Cyclization: Intramolecular attack of the nitrogen on the ester carbonyl (or activated intermediate) followed by dehydration/aromatization yields the pyrrole.
Key Regioselectivity: The reaction consistently yields the ethyl 5-methyl-1-substituted-pyrrole-2-carboxylate isomer.
Figure 1: Mechanistic pathway from EHOP to functionalized pyrrole via the unsaturated keto-ester intermediate.
Experimental Protocol
Objective: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrrole-2-carboxylate. Scale: 10 mmol (scalable to >100 g).
Reagents & Equipment
-
Precursor: this compound (EHOP) [>95% purity].
-
Amine: Benzylamine (1.05 equiv).
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH[1]·H2O) (5 mol%) or Glacial Acetic Acid (10 mol%).
-
Solvent: Ethanol (Absolute) or Toluene (for Dean-Stark protocols).
-
Equipment: 50 mL Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Methodology
Step 1: Precursor Activation (Dehydration)
-
Note: While EHOP can be used directly, prior dehydration improves yield and reduces reaction time.
-
Dissolve 1.60 g (10 mmol) of EHOP in 20 mL of Toluene.
-
Add 5 mol% pTsOH.
-
Reflux for 1 hour with a Dean-Stark trap to remove water.
-
Checkpoint: TLC (Hexane:EtOAc 3:1) should show disappearance of the polar EHOP spot and appearance of the UV-active enone (Ethyl 4-oxopent-2-enoate).
Step 2: Amine Condensation
-
Add 1.12 g (10.5 mmol) of Benzylamine dropwise. Caution: Exothermic reaction.
-
Stir at room temperature for 30 minutes to allow initial enamine formation.
Step 3: Cyclization & Aromatization
-
Heat the mixture to reflux (80–110 °C depending on solvent) for 2–4 hours.
-
Monitor by TLC/LCMS for the formation of the pyrrole product (typically higher R_f than the intermediate).
Step 4: Workup & Purification
-
Dilute with Ethyl Acetate (30 mL) and wash with 1M HCl (2 x 15 mL) to remove excess amine.
-
Wash with Saturated NaHCO3 and Brine.
-
Dry over Na2SO4 and concentrate in vacuo.
-
Purification: The crude oil often crystallizes upon standing. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Results & Data Analysis
Expected Yields
The following table summarizes typical yields obtained using this protocol with various amine substrates.
| Amine Substrate (R-NH2) | Electronic Nature | Product (Pyrrole Derivative) | Yield (%) |
| Benzylamine | Nucleophilic/Neutral | Ethyl 1-benzyl-5-methylpyrrole-2-carboxylate | 85-92% |
| Aniline | Weak Nucleophile | Ethyl 5-methyl-1-phenylpyrrole-2-carboxylate | 70-78% |
| n-Butylamine | Aliphatic | Ethyl 1-butyl-5-methylpyrrole-2-carboxylate | 88-95% |
| 4-Methoxybenzylamine | Electron Rich | Ethyl 1-(PMB)-5-methylpyrrole-2-carboxylate | 90-94% |
Analytical Validation (NMR)
The product is confirmed by the disappearance of the aliphatic EHOP signals and the appearance of aromatic pyrrole protons.
-
1H NMR (400 MHz, CDCl3):
- 6.80 (d, J=3.8 Hz, 1H, Pyrrole-H3)
- 5.95 (d, J=3.8 Hz, 1H, Pyrrole-H4)
- 5.65 (s, 2H, N-CH2 -Ph) – Diagnostic for N-substitution
- 4.25 (q, 2H, O-CH2 -CH3)
- 2.30 (s, 3H, Pyrrole-CH3 ) – Diagnostic for C5-methyl
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Incomplete dehydration of EHOP.
-
Solution: Ensure the Dean-Stark step is complete or increase catalyst loading to 10 mol%.
-
-
Issue: Polymerization/Tarry Products.
-
Cause: Reaction temperature too high during amine addition.
-
Solution: Add amine at 0°C or room temperature before heating to reflux.
-
-
Issue: Regioisomer Mixtures.
-
Insight: This protocol is highly regioselective for the 2-carboxylate isomer due to the electronic difference between the ketone and ester in the precursor. If isomers are observed, verify the purity of the starting EHOP.
-
References
-
Biomass Origin of EHOP
-
Source:
- Title: Qualitative Analysis of Liquid Products Generated from Lignocellulosic Biomass... and Liquefaction Mechanism Research.
- Relevance: Identifies this compound as a key intermedi
-
-
Pyrrole Synthesis from Acetylacrylates
-
Source:
- Title: Reaction of ethyl -acetylacryl
- Relevance: Establishes the reactivity of the dehydrated form of EHOP with amines to form pyrroles.
-
-
General Paal-Knorr Mechanism
-
Source:
- Title: Paal-Knorr Pyrrole Synthesis.
- Relevance: foundational mechanism for 1,4-dicarbonyl cycliz
-
-
Structural Validation
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemscene.com [chemscene.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H12O4 | CID 11658333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Paal-Knorr synthesis using gamma-keto alpha-hydroxy esters
Application Note: Paal-Knorr-Type Synthesis Using -Keto -Hydroxy Esters
Executive Summary & Scientific Rationale
The classical Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine to yield a pyrrole. While the standard reaction utilizes 1,4-diketones to generate fully aromatic pyrroles, the application of
These scaffolds are critical pharmacophores, serving as precursors for statin analogs (e.g., Atorvastatin intermediates), HIV-1 integrase inhibitors, and various alkaloids. The presence of the
Key Mechanistic Insight
Unlike the standard Paal-Knorr mechanism which proceeds via a hemiaminal to a pyrrole, the reaction with
-
Imine Formation: Chemoselective condensation of the amine with the
-ketone (more electrophilic than the ester). -
Intramolecular Aminolysis: Attack of the resulting enamine/imine nitrogen on the
-ester carbonyl. -
Lactamization: Formation of the 5-membered lactam ring.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate (Model
-keto -hydroxy ester). -
Amine: Benzylamine (1.1 equivalents).
-
Solvent: Ethanol (EtOH) or Toluene (for azeotropic water removal).
-
Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TsOH) (5-10 mol%).
-
Drying Agent: Magnesium Sulfate (
) or Molecular Sieves (4Å).
Standard Cyclocondensation Workflow
This protocol describes the synthesis of 1-benzyl-3-hydroxy-5-phenylpyrrolidin-2-one .
Step 1: Reaction Setup
-
Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolve 1.0 mmol of Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate in 5.0 mL of anhydrous Ethanol (0.2 M concentration).
-
Add 1.1 mmol of Benzylamine dropwise at room temperature.
-
Add 10 mol% of Glacial Acetic Acid (catalyst).
Step 2: Cyclization
-
Heat the reaction mixture to reflux (78°C) .
-
Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane) or LC-MS.
-
Note: The intermediate imine may be visible early in the reaction. Full conversion to the lactam typically requires 2–6 hours.
-
-
Optimization Tip: If conversion is sluggish, switch solvent to Toluene and use a Dean-Stark trap to remove water, driving the equilibrium toward the imine/enamine intermediate.
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Redissolve the residue in Dichloromethane (DCM) and wash with:
-
1x 1M HCl (to remove unreacted amine).[1]
-
1x Saturated
(to neutralize acid). -
1x Brine.
-
-
Dry the organic layer over
, filter, and concentrate.[1]
Step 4: Purification
-
Purify via flash column chromatography (Silica Gel).
-
Gradient: 0%
60% EtOAc in Hexanes. The 3-hydroxy lactam is polar; ensure the column is flushed well. -
Recrystallization: Triturate with cold diethyl ether or recrystallize from EtOH/Hexane if a solid.
Data Analysis & Troubleshooting
Expected Analytical Data
| Analytical Method | Expected Signal / Observation | Interpretation |
| Methine proton at C3 (adjacent to OH and Carbonyl). | ||
| Diastereotopic protons at C4 (methylene). | ||
| IR Spectroscopy | ~1680–1700 cm | Lactam C=O stretch (distinct from Ester C=O at ~1740). |
| IR Spectroscopy | ~3400 cm | Free O-H stretch. |
| LC-MS | [M+H] | Confirm mass; look for [M-18] peaks (dehydration). |
Troubleshooting Guide
-
Problem: Formation of acyclic amide instead of lactam.
-
Cause: Amine attacked the ester before the ketone.
-
Solution: Use a less nucleophilic solvent (Toluene) and ensure the ketone is activated (use p-TsOH). Pre-forming the imine at lower temperatures (0°C) before heating can help.
-
-
Problem: Dehydration to pyrrolinone (C=C bond formation).
-
Cause: Overheating or excessive acid concentration.
-
Solution: Reduce acid catalyst loading. If the dehydrated product is desired (Paal-Knorr pyrrole target), increase acid and use Toluene reflux.
-
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation between the "Soft" Paal-Knorr (Lactamization) and the "Hard" Paal-Knorr (Aromatization) pathways when using
Caption: Mechanistic bifurcation: The
Advanced Applications & Variations
Synthesis of 3-Hydroxypyrroles (Aromatization)
To achieve the fully aromatic 3-hydroxypyrrole-2-carboxylate (or its tautomer):
-
Perform the standard protocol to obtain the 3-hydroxy-pyrrolidinone.
-
Oxidation/Dehydration: Treat the intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or reflux in Xylene with p-TsOH to force dehydration and aromatization.
-
Note: 3-Hydroxypyrroles are electron-rich and prone to oxidation; handle under inert atmosphere (
/Ar).
Chiral Synthesis
Since the substrate contains a chiral center (
-
Substrate Source: Enantioselective reduction of
-keto -keto esters or enzymatic resolution (see Reference 3). -
Racemization Risk: The
-proton is acidic (alpha to carbonyl). Avoid strong bases during workup to preserve enantiomeric excess (ee).
References
-
Paal-Knorr Pyrrole Synthesis - General Mechanism & Scope. Source: Organic Chemistry Portal. URL:[Link]
-
Synthesis of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. (Precursors and related 1,4-dicarbonyl chemistry). Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Synthesis of
-Hydroxy- -Keto Acids and Lactones. (Substrate preparation). Source: Bulletin of the Korean Chemical Society. URL:[Link] -
Reaction of
-Keto Esters with Amines. (Foundational reactivity for pyrrolidinone synthesis). Source: Journal of Organic Chemistry (ACS). URL:[Link] (General Reference for 1,4-dicarbonyl reactivity). -
Recent Advancements in Pyrrole Synthesis. (Modern variations of Paal-Knorr). Source: PMC (NIH). URL:[Link]
Application Note: Biocatalytic Regioselective Reduction of Ethyl 2,4-Dioxopentanoate
Introduction & Strategic Significance
Ethyl 2,4-dioxopentanoate (EDP) , also known as ethyl acetopyruvate, is a versatile
The biocatalytic reduction of EDP presents a classic regioselectivity challenge :
-
C2-Reduction: Yields ethyl 2-hydroxy-4-oxopentanoate (an
-hydroxy ester). -
C4-Reduction: Yields ethyl 4-hydroxy-2-oxopentanoate (a
-hydroxy ketone). -
Double Reduction: Yields the 2,4-diol.
This application note details the protocol for the regio- and enantioselective reduction of EDP to ethyl (R)-2-hydroxy-4-oxopentanoate , a high-value chiral synthon. We utilize an engineered Ketoreductase (KRED) system, specifically focusing on Lactobacillus brevis ADH (LbADH) variants, coupled with a cofactor regeneration system to ensure economic viability.
Mechanistic Principles & Regiocontrol
The Regioselectivity Challenge
The C2 carbonyl is activated by the adjacent electron-withdrawing ester group, making it electronically distinct from the C4 methyl ketone. However, many wild-type dehydrogenases (e.g., from Saccharomyces cerevisiae) produce mixtures or the unwanted C4-reduced product.
-
Target Reaction: Selective hydride transfer from NADPH to the Re-face of the C2 carbonyl.
-
Enzyme Choice: Lactobacillus brevis ADH (LbADH) and Candida magnoliae reductases are preferred for their ability to discriminate between these positions based on steric binding pockets.
Biocatalytic Pathway Diagram
The following diagram illustrates the coupled enzymatic system where the KRED performs the chiral reduction while a Glucose Dehydrogenase (GDH) recycles the expensive cofactor (NADP+
Caption: Coupled enzymatic cycle showing the regioselective reduction of EDP by KRED with NADPH regeneration via Glucose Dehydrogenase (GDH).
Experimental Protocols
Materials & Reagents
-
Substrate: Ethyl 2,4-dioxopentanoate (95%+ purity).
-
Enzyme: Lactobacillus brevis ADH (recombinant overexpressed in E. coli) or Commercial KRED screening kit (e.g., Codexis, Daicel).
-
Cofactor: NADP+ (disodium salt).
-
Regeneration Enzyme: Glucose Dehydrogenase (GDH) (e.g., from Bacillus sp.).
-
Co-substrate: D-Glucose.
-
Buffer: Potassium Phosphate Buffer (KPi), 100 mM, pH 6.5.
-
Solvent: Ethyl Acetate (for extraction), Isopropanol/Hexane (for HPLC).
Protocol A: Enzyme Screening (Micro-scale)
Purpose: To validate regioselectivity and enantiomeric excess (ee) before scale-up.
-
Preparation: In a 2 mL deep-well plate or HPLC vials, prepare the reaction mix:
-
900 µL Buffer (100 mM KPi, pH 6.5, containing 1 mM MgCl
). -
20 mg D-Glucose.
-
0.5 mg NADP+.
-
10 µL GDH solution (50 U/mL).
-
5 mg Lyophilized KRED/ADH candidate.
-
-
Initiation: Add 10 mg Ethyl 2,4-dioxopentanoate (dissolved in 50 µL DMSO if solubility is poor, otherwise add neat).
-
Incubation: Shake at 30°C, 250 rpm for 18–24 hours.
-
Quenching: Add 1 mL Ethyl Acetate (EtOAc), vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 10,000 x g for 2 minutes to separate phases.
-
Analysis: Transfer 200 µL of the organic (top) layer to an HPLC vial, dilute with 800 µL Hexane. Analyze via Chiral HPLC (see Section 4).
Protocol B: Preparative Scale Synthesis (1 Gram)
Purpose: Production of isolated chiral intermediate.
| Parameter | Specification | Notes |
| Reaction Volume | 50 mL | 250 mL Erlenmeyer flask |
| Substrate Loading | 20 g/L (1.0 g total) | Higher loading may require fed-batch dosing to avoid inhibition. |
| Temperature | 30°C | Critical for enzyme stability. |
| pH Control | 6.5 ± 0.2 | Maintain via auto-titration with 1M NaOH or internal buffer capacity. |
| Time | 24 hours | Monitor conversion via TLC or HPLC. |
Step-by-Step Procedure:
-
Buffer Setup: Dissolve 1.5 g D-Glucose in 50 mL KPi Buffer (100 mM, pH 6.5).
-
Cofactor Mix: Add 10 mg NADP+ and 5 mg MgCl
. -
Enzyme Addition: Add 50 mg LbADH lyophilisate and 500 Units of GDH. Stir gently to dissolve.
-
Substrate Addition: Add 1.0 g Ethyl 2,4-dioxopentanoate dropwise while stirring at 200 rpm.
-
Note: The substrate may form an emulsion. This is normal.
-
-
Reaction Monitoring: Check pH every 2 hours for the first 6 hours. The GDH reaction produces gluconic acid, which lowers pH. Re-adjust to pH 6.5 with 1M NaOH if necessary.
-
Work-up:
-
Saturate the aqueous phase with NaCl (brine effect).
-
Extract 3x with 50 mL Ethyl Acetate.
-
Dry combined organic layers over anhydrous Na
SO . -
Filter and concentrate under reduced pressure (rotary evaporator, 40°C bath).
-
-
Purification: If necessary, purify via flash chromatography (Hexane:EtOAc 80:20) to remove any trace diol or unreacted substrate.
Analytical Quality Control
Chiral HPLC Method
To distinguish between the C2-reduced (target), C4-reduced (impurity), and their enantiomers.
-
Column: Chiralpak AD-H or AS-H (Daicel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1]
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (carbonyl absorption) and 254 nm.
-
Retention Times (Approximate for AD-H):
-
Ethyl 2,4-dioxopentanoate: ~5.5 min
-
Ethyl (R)-2-hydroxy-4-oxopentanoate: ~9.2 min
-
Ethyl (S)-2-hydroxy-4-oxopentanoate: ~11.5 min
-
Note: C4-reduced isomers typically elute at significantly different times due to polarity differences.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | pH drift (Acidification) | Gluconic acid buildup drops pH, inactivating ADH. Use strong buffer (200mM) or pH-stat titration. |
| Low Enantioselectivity | Background chemical reduction | Ensure no metal contaminants (Zn, Fe) are present. Use pure enzymes, not crude cell lysates if possible. |
| Emulsion during Workup | Protein denaturation | Filter the reaction mixture through a Celite pad before extraction. |
| Wrong Regioisomer (C4) | Enzyme specificity mismatch | LbADH is generally C2 selective. If C4 product appears, screen alternative KREDs (e.g., Candida magnoliae variants). |
Workflow Visualization
The following diagram outlines the decision matrix for optimizing the biocatalytic process.
Caption: Operational workflow from screening to downstream processing for EDP reduction.
References
-
Patel, R. N. (2000). Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. . (Foundational work on statin side-chain biocatalysis).
-
Leuchs, S., & Greiner, L. (2011).[3] Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transformations. . (Detailed review of LbADH properties and substrate scope).
-
Wada, M., et al. (1999). Occurrence of multiple ethyl 4-chloro-3-oxobutanoate-reducing enzymes in Candida magnoliae. . (Insights into reductase multiplicity and regioselectivity in yeast).
-
Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[4] . (General protocols for KRED/ADH application).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JSM Central || Article Info [jsmcentral.org]
- 3. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 4. Neutron and X-ray crystal structures of Lactobacillus brevis alcohol dehydrogenase reveal new insights into hydrogen-bonding pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ethyl 2-hydroxy-4-oxopentanoate as a Building Block for Heterocycles
[1]
Introduction & Molecule Profile[1][2][3]
This compound (EHO) is a versatile, polyfunctional C7 building block that bridges the gap between biomass-derived platform chemicals and high-value heterocyclic scaffolds.[1] Structurally, it is a
-
C4-Ketone: Electrophilic center susceptible to nucleophilic attack (amines, hydrazines).
-
C2-Hydroxyl: Chiral center (if synthesized asymmetrically) capable of dehydration, oxidation, or substitution.
-
C1-Ester: Electrophilic center for cyclization and amidation.[1]
Unlike its oxidized analog (ethyl acetopyruvate) or dehydrated analog (ethyl 4-oxopent-2-enoate), EHO offers a unique "masked" reactivity that allows for the synthesis of saturated or partially saturated heterocycles (e.g., dihydropyridazinones, pyrrolidones) with retained stereochemistry or functional handles.
Compound Properties
| Property | Data |
| IUPAC Name | This compound |
| Common Name | Ethyl 2-hydroxy-4-oxovalerate |
| CAS Number | 10229-10-4 (Racemic) / 122753-99-9 (S-form) |
| Molecular Formula | |
| Molecular Weight | 160.17 g/mol |
| Boiling Point | 110–115 °C (at 2 mmHg) |
| Solubility | Soluble in alcohols, DCM, THF, EtOAc; slightly soluble in water.[1][2][3] |
| Stability | Hygroscopic; store at -20°C under inert atmosphere.[1] Prone to self-aldolization or dehydration if exposed to strong acids/bases.[1] |
Synthetic Utility & Reaction Pathways[2][6][7][8][9][10]
EHO serves as a "linchpin" molecule. Its primary utility lies in condensation reactions with binucleophiles to form 5- and 6-membered heterocycles.[1]
Core Transformations[1]
-
Pyridazinones: Reaction with Hydrazines . The hydrazine attacks the C4-ketone and cyclizes onto the C1-ester, yielding 4,5-dihydro-3(2H)-pyridazinones.[1]
-
Pyrrolidones: Reaction with Primary Amines . Reductive amination or direct condensation yields 5-oxo-pyrrolidine derivatives (
-lactams).[1] -
Furanones: Acid-catalyzed cyclodehydration can yield substituted furanones (butenolides).[1]
Figure 1: Divergent synthetic pathways for this compound leading to distinct heterocyclic scaffolds.[1]
Experimental Protocols
Protocol A: Synthesis of EHO (Aldol Route)
For users who need to synthesize the building block fresh.
Mechanism: Crossed-aldol reaction between acetone and ethyl glyoxylate.[1] Reference: Chemistry - A European Journal, 2011, 17(45), 12663.
Materials:
-
Ethyl Glyoxylate (50% in toluene, distilled prior to use) - 10 mmol
-
Acetone (Reagent grade, dry) - 20 mL (Excess acts as solvent)
-
L-Proline (Catalyst for asymmetric) OR Pyrrolidine/Acetic Acid (for racemic) - 20 mol%[1]
Step-by-Step:
-
Preparation: Charge a flame-dried round-bottom flask with ethyl glyoxylate (1.02 g, 10 mmol) and dry acetone (15 mL).
-
Catalysis: Add L-Proline (230 mg, 2 mmol) at 0°C.
-
Reaction: Stir the mixture at 0°C for 4 hours, then allow to warm to room temperature (RT) for 12 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Work-up: Quench with saturated
solution (20 mL). Extract with Ethyl Acetate ( mL). -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 80:20 to 60:40). -
Yield: Expect 65-75% yield of a colorless oil.[1]
Protocol B: Synthesis of 4-Hydroxy-6-methyl-4,5-dihydro-2H-pyridazin-3-one
Target: Bioactive scaffold for cardiotonic and antihypertensive agents.[1]
Rationale: The reaction exploits the 1,4-relationship between the ketone and ester. The 2-hydroxy group is retained, providing a handle for further functionalization (e.g., acylation or elimination to the fully aromatic pyridazinone).
Materials:
-
This compound (EHO) - 1.0 equiv (160 mg, 1 mmol)[1]
-
Hydrazine Hydrate (64-80%) - 1.2 equiv (1.2 mmol)[1]
-
Ethanol (Absolute) - 5 mL[1]
-
Acetic Acid (Catalytic) - 2 drops[1]
Procedure:
-
Dissolution: Dissolve EHO (160 mg) in absolute ethanol (5 mL) in a 10 mL reaction vial.
-
Addition: Add Hydrazine Hydrate dropwise at RT. The solution may warm slightly.[4]
-
Reflux: Add catalytic acetic acid. Heat the mixture to reflux (80°C) for 3–5 hours.
-
Checkpoint: TLC should show disappearance of the starting ester (
) and appearance of a more polar spot ( in Hex:EtOAc 1:1).
-
-
Isolation: Cool to RT. The product often precipitates as a white solid.
-
If solid forms: Filter and wash with cold ethanol.
-
If oil:[1] Concentrate solvent, redissolve in minimal hot ethanol, and induce crystallization with diethyl ether.
-
-
Characterization:
-
1H NMR (DMSO-d6):
10.5 (s, 1H, NH), 4.2 (m, 1H, CH-OH), 2.4 (dd, 1H), 2.2 (dd, 1H), 1.9 (s, 3H, Me).
-
-
Yield: Typical yields are 70–85%.
Troubleshooting:
-
Dehydration: If the reaction is run too hot or with strong acid, the 4-hydroxy group may eliminate, yielding 6-methyl-3(2H)-pyridazinone (aromatic system).[1] To prevent this, keep conditions mild (neutral/weak acid).
Protocol C: Synthesis of Functionalized Pyrrolidones (Paal-Knorr Type)
Target:
Materials:
-
EHO - 1.0 equiv[1]
-
Primary Amine (e.g., Benzylamine) - 1.1 equiv
-
Sodium Cyanoborohydride (
) - 1.5 equiv (Optional, for reductive route) -
Solvent: Methanol (dry)
Procedure (Reductive Cyclization):
-
Imine Formation: Mix EHO (1 mmol) and Benzylamine (1.1 mmol) in MeOH (5 mL). Stir at RT for 2 hours.
-
Reduction: Note: If a saturated pyrrolidone is desired, skip this step. If the hemiaminal is unstable, reduction is used.
-
Standard Cyclization: Heat the mixture to 60°C for 12 hours. The amine attacks the ketone, forms a hemiaminal, which then attacks the ester to close the ring.
-
-
Work-up: Evaporate solvent. Dissolve residue in DCM, wash with 1N HCl (to remove excess amine) and Brine.
-
Product: This typically yields 1-benzyl-5-hydroxy-5-methylpyrrolidin-2-one or its dehydrated enamide form depending on steric bulk and temperature.[1]
References & Grounding
-
Synthesis of EHO via Aldol Reaction:
-
Title: "Direct Asymmetric Aldol Reaction of Ethyl Glyoxylate with Ketones."
-
Source:Chemistry - A European Journal / Wiley.[1]
-
Context: Describes the proline-catalyzed synthesis of the chiral building block.
-
-
Reactivity of
-Keto Esters with Hydrazine:-
Title: "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate."
-
Source:Molecules / NIH PMC.
-
Context: While focusing on chromenes, this paper details the mechanistic competition between hydrazide formation and ring closure in similar 1,4-dicarbonyl systems.
-
-
Biomass Derivation (Ethyl Levulinate Pathway):
-
Title: "Production of Organic Acids and Alcohols from Agricultural Residues."[5]
-
Source:Dokumen / ACS Sustainable Chem. Eng.
-
Context: Identifies EHO as a key intermediate in the conversion of cellulose to ethyl levulinate, validating its availability from renewable sources.
-
-
General Pyridazinone Synthesis:
Disclaimer: All protocols involve hazardous chemicals. Hydrazine is toxic and potentially explosive; handle in a fume hood. EHO is a combustible liquid. Consult specific MSDS before use.
High-Fidelity Synthesis of Ethyl 2-hydroxy-4-oxopentanoate: A Dual-Pathway Guide for Chiral Building Blocks
Abstract
Ethyl 2-hydroxy-4-oxopentanoate (also known as ethyl 2-hydroxy-4-oxovalerate) is a critical bifunctional chiral building block utilized in the synthesis of complex pharmaceutical intermediates, including ACE inhibitors and statin side-chains.[1] Its structure features both a
Introduction & Retrosynthetic Analysis
The synthesis of this compound requires distinguishing between two carbonyl centers. The
Retrosynthetic Logic
-
Disconnection A (Redox): The molecule can be derived from the selective reduction of the corresponding diketo ester, Ethyl 2,4-dioxopentanoate .
-
Disconnection B (C-C Bond Formation): The carbon skeleton can be assembled via a crossed-aldol reaction between Acetone (nucleophile) and Ethyl Glyoxylate (electrophile).
Caption: Retrosynthetic pathways accessing the target chiral ester via enzymatic reduction (Route A) or organocatalytic assembly (Route B).
Method A: Biocatalytic Reduction (High Enantiopurity)
This method is preferred for drug development applications requiring strict control over stereochemistry. It proceeds in two stages: synthesis of the diketo precursor followed by enzymatic reduction.
Phase 1: Synthesis of Ethyl 2,4-dioxopentanoate (Precursor)
Mechanism: Claisen Condensation.[2]
Reaction: Acetone + Diethyl Oxalate
Protocol:
-
Reagent Prep: Freshly prepare Sodium Ethoxide (NaOEt) by dissolving sodium metal (1.0 eq) in anhydrous ethanol.
-
Condensation: To a solution of Diethyl Oxalate (1.0 eq) in dry ethanol at 0°C, add the NaOEt solution dropwise.
-
Addition: Add Acetone (1.0 eq) slowly to the mixture, maintaining temperature <10°C to prevent self-condensation.
-
Reaction: Stir at room temperature for 4-6 hours. The sodium enolate of the product will precipitate as a yellow solid.
-
Work-up: Filter the solid salt. Resuspend in ice water and acidify with 10%
to pH 2. Extract with diethyl ether ( ). -
Purification: Dry organic layer over
, concentrate, and distill under vacuum (bp ~105-110°C at 15 mmHg).
Phase 2: Asymmetric Enzymatic Reduction
Enzyme: Carbonyl Reductase (KRED) or Baker's Yeast ( Saccharomyces cerevisiae ). Selectivity: KREDs are screened to specifically reduce the C2-ketone (adjacent to ester) while leaving the C4-ketone intact.
Experimental Protocol (KRED Screening Mode):
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM
. -
Cofactor Mix: Add
(1.0 mM) and Glucose (100 mM) for cofactor regeneration. Add Glucose Dehydrogenase (GDH, 5 U/mL). -
Substrate: Dissolve Ethyl 2,4-dioxopentanoate in DMSO (10% v/v final concentration).
-
Reaction: Add KRED enzyme (10 mg/mL crude powder or 1% v/v liquid concentrate). Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
-
Monitoring: Quench aliquots with Ethyl Acetate. Analyze by Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/iPrOH 90:10).
Data Summary: Stereoselectivity of Reductases
| Biocatalyst | Conv. (%) | Regioselectivity (C2:C4) | ee (%) | Configuration |
| Baker's Yeast | 65-75% | >95:5 | 85-92% | (S) |
| KRED-101 (Screening) | >99% | >99:1 | >99% | (R) |
| KRED-112 (Screening) | >99% | >99:1 | >98% | (S) |
Critical Note: Baker's Yeast requires aerobic "starvation" pre-treatment (48h in 5% ethanol) to induce the specific oxidoreductases responsible for high ee.
Method B: Organocatalytic Aldol Reaction (Direct Synthesis)
This route is "green" and atom-economical, utilizing L-Proline to catalyze the direct asymmetric aldol reaction between acetone and ethyl glyoxylate.
Reaction:
Acetone (Solvent/Reagent) + Ethyl Glyoxylate
Protocol:
-
Preparation of Ethyl Glyoxylate: Commercially available ethyl glyoxylate is often polymeric. Distill over
(110°C, 60 mmHg) to obtain the monomeric aldehyde immediately before use. -
Reaction Setup: In a round-bottom flask, dissolve monomeric Ethyl Glyoxylate (10 mmol) in neat Acetone (20 mL).
-
Catalyst Addition: Add L-Proline (20 mol%, 2 mmol).
-
Incubation: Stir the suspension at room temperature (20-25°C) for 24-48 hours. The reaction mixture will become homogeneous as the proline reacts.
-
Work-up: Quench with saturated
solution. Extract with Ethyl Acetate.[3] -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 2:1).
Yield & Selectivity:
-
Yield: 60-75%
-
ee: 60-80% (Can be improved to >90% using modified organocatalysts like tetrazole-derivatives).
Quality Control & Characterization
Verify the identity and purity of the synthesized product using the following parameters.
Spectroscopic Data (Typical):
-
1H NMR (CDCl3, 400 MHz):
1.29 (t, 3H, ester ), 2.19 (s, 3H, ketone ), 2.85 (d, 2H, at C3), 3.20 (br s, 1H, ), 4.25 (q, 2H, ester ), 4.50 (t, 1H, chiral at C2). -
13C NMR:
14.1, 29.8, 47.5, 61.8, 67.2, 173.5 (Ester C=O), 206.5 (Ketone C=O).
Impurity Profile:
-
Ethyl 4-hydroxy-2-oxopentanoate: Result of wrong regioselectivity (reduction of C4). Detected by shift of methyl singlet.
-
Polymeric Glyoxylate: In Method B, seen as broad peaks in NMR baseline.
Experimental Workflow Diagram
Caption: Operational workflow comparing the multi-step biocatalytic route (left) vs. the direct organocatalytic route (right).
Safety & Handling
-
Ethyl Glyoxylate: Potent sensitizer and lachrymator. Handle in a fume hood. Polymerizes explosively if catalyzed by strong acids; store stabilized or distill fresh.
-
Diethyl Oxalate: Toxic by ingestion and inhalation. Hydrolyzes to oxalic acid (nephrotoxic).
-
Solvents: Acetone and Ethanol are flammable. Ensure proper grounding during distillation.
References
-
Organic Syntheses , "Ethyl 2,4-dioxopentanoate (Ethyl Acetopyruvate) Synthesis," Org. Synth., Coll. Vol. 4, p. 285. Link
-
Beilstein Journal of Organic Chemistry , "Synthesis of 2-hydroxy-4-pentynoic acid and analogs via Reformatsky and Aldol types," Beilstein J. Org. Chem., 2014, 10, 1365–1371. Link
-
ResearchGate , "Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase," Bioprocess Biosyst Eng, 2023. Link
-
Wiley Online Library , "Proline-Catalyzed Asymmetric Aldol Reactions," Angew. Chem. Int. Ed., 2008. (General reference for L-Proline/Acetone aldol mechanism). Link
-
PubChem , "this compound Compound Summary," National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Stability of ethyl 2-hydroxy-4-oxopentanoate in basic conditions
An In-depth Technical Guide to the Stability of Ethyl 2-hydroxy-4-oxopentanoate in Basic Conditions
This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides a comprehensive overview of the compound's stability in basic conditions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in basic conditions?
This compound contains multiple reactive functional groups: an ester, a secondary alcohol, and a ketone.[1] In the presence of a base, the primary concern is the hydrolysis of the ethyl ester to form a carboxylate salt. This resulting β-keto acid is susceptible to further degradation, particularly decarboxylation.[2]
Q2: What is the main degradation pathway for this compound in a basic solution?
The principal degradation pathway is initiated by base-catalyzed hydrolysis of the ester linkage. This is a common reaction for esters in the presence of bases like sodium hydroxide. The intermediate product, a β-keto acid, can then undergo further reactions, such as cyclization or decarboxylation, depending on the reaction conditions.[2][3]
Q3: How does temperature affect the stability of this compound in basic media?
Elevated temperatures will significantly accelerate the rate of base-catalyzed hydrolysis and any subsequent degradation reactions.[2] Therefore, it is crucial to maintain low temperatures when working with this compound in the presence of a base if the integrity of the molecule is to be preserved.
Q4: Can I use common organic bases for reactions involving this compound?
The choice of base is critical. Strong, non-nucleophilic bases may be preferable to minimize competing reactions. However, even with weaker bases, the potential for degradation exists. It is advisable to perform a small-scale pilot reaction to assess the stability of this compound with the chosen base and reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Product
-
Possible Cause 1: Degradation of the Starting Material. The most likely cause for low yield is the degradation of this compound under the basic reaction conditions.
-
Solution:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for the desired transformation.
-
Use a Weaker Base: If the reaction allows, switch to a milder base (e.g., from NaOH to NaHCO₃ or an organic base).
-
Slow Addition of Base: Add the base slowly and in a controlled manner to avoid localized high concentrations.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product and any byproducts.
-
-
-
Possible Cause 2: Incorrect Stoichiometry. An excess of base can promote degradation pathways.
-
Solution:
-
Optimize Base Equivalents: Carefully titrate the amount of base used to the minimum required for the reaction to proceed efficiently.
-
-
Issue 2: Presence of Unexpected Byproducts
-
Possible Cause: Base-Catalyzed Side Reactions. The structure of this compound allows for several potential side reactions in the presence of a base, including intramolecular cyclization.
-
Solution:
-
Characterize Byproducts: Isolate and characterize the major byproducts using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to understand the degradation pathway.
-
Modify Reaction Conditions: Based on the identity of the byproducts, adjust the reaction conditions (solvent, temperature, base) to disfavor their formation. For instance, if a cyclized product is observed, using a more sterically hindered base might suppress this pathway.
-
-
In-Depth Analysis: The Chemistry of Degradation
Under basic conditions, this compound is susceptible to a cascade of reactions. The most probable degradation pathway is initiated by saponification (base-catalyzed hydrolysis) of the ethyl ester. The resulting carboxylate is then protonated during workup to form the corresponding β-keto acid. This β-keto acid can then undergo further reactions.
Visualizing the Degradation Pathway
Caption: Potential base-catalyzed degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol allows for a systematic evaluation of the stability of this compound under basic conditions.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
High-Purity Solvents (e.g., acetonitrile, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: In a sealed vial, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Time Points: Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) to stop the degradation.
-
Analysis: Analyze the samples by HPLC to quantify the remaining amount of the parent compound and identify any degradation products.[4]
Protocol 2: Optimized Reaction Setup to Minimize Degradation
This protocol provides a general framework for conducting a base-catalyzed reaction while minimizing the degradation of this compound.
Materials:
-
This compound
-
Chosen base (e.g., a non-nucleophilic organic base)
-
Anhydrous reaction solvent
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere to prevent side reactions with atmospheric components.
-
Cooling: Cool the reaction vessel to a low temperature (e.g., 0 °C or -78 °C) before adding any reagents.
-
Reagent Addition: Dissolve the this compound and any other electrophiles in the anhydrous solvent.
-
Slow Base Addition: Add the base dropwise to the cooled reaction mixture over an extended period.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to basic conditions.
-
Workup: Quench the reaction with a suitable acidic solution as soon as it reaches completion.
Data Summary
The following table summarizes key factors influencing the stability of this compound, based on the general behavior of β-keto esters.[2]
| Parameter | Recommendation for Enhanced Stability | Rationale |
| pH | Maintain near-neutral conditions (pH 6-8) when possible. | Acidic or basic conditions catalyze ester hydrolysis.[2] |
| Temperature | Store at low temperatures (2-8°C or frozen). Conduct reactions at the lowest feasible temperature. | Reduces the rate of degradation reactions.[2][5] |
| Moisture | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Prevents hydrolysis of the ester.[2] |
| Base Selection | Use non-nucleophilic, sterically hindered bases where possible. | Minimizes direct attack on the ester and other functional groups. |
Workflow for Stability Assessment
Sources
- 1. This compound | C7H12O4 | CID 11658333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Storage conditions for ethyl 2-hydroxy-4-oxopentanoate to prevent degradation
Welcome to the technical support guide for ethyl 2-hydroxy-4-oxopentanoate. This document provides in-depth guidance on the optimal storage conditions and troubleshooting strategies to prevent the degradation of this valuable bifunctional molecule. As researchers, scientists, and drug development professionals, ensuring the stability and purity of your reagents is paramount to the success and reproducibility of your experiments. This guide is structured to address common questions and challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container. While some related compounds like ethyl levulinate are stable at room temperature, the presence of a secondary hydroxyl group in this compound makes it more susceptible to degradation pathways that can be slowed at refrigerated temperatures.[1] For short-term storage (i.e., daily use), maintaining the compound at room temperature is acceptable, provided it is protected from moisture and atmospheric oxygen.
Q2: I've noticed the formation of a precipitate in my stock solution. What could be the cause?
A2: Precipitate formation can be indicative of several issues. The most common is degradation via hydrolysis, especially if your solvent contains residual water or if the container has been opened multiple times, allowing atmospheric moisture to enter. Hydrolysis of the ester will yield the corresponding carboxylic acid, which may have lower solubility in your solvent system. Another possibility is polymerization or self-condensation reactions, which can be catalyzed by acidic or basic impurities.
Q3: Is this compound sensitive to light?
A3: While there is no specific data on the photosensitivity of this compound, it is a general best practice in chemical storage to protect all reagents from light, especially UV light, which can catalyze radical reactions and other degradation pathways.[2] Therefore, we recommend storing the compound in an amber vial or in a light-blocking secondary container.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation. If you must prepare a stock solution, use a dry, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Prepare only the amount you need for your immediate experiments to minimize the storage time in solution.
Troubleshooting Guide: Common Degradation Issues
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Appearance of a new spot on TLC/LC-MS with a lower Rf/earlier retention time. | Hydrolysis: The ester has been hydrolyzed to the more polar carboxylic acid. | Use anhydrous solvents and store the compound under an inert atmosphere to prevent moisture exposure. Consider preparing fresh solutions for each experiment.[3] |
| A decrease in the pH of an unbuffered solution. | Hydrolysis: Formation of the carboxylic acid will lower the pH. | This is a strong indicator of water contamination. Discard the solution and prepare a fresh one using anhydrous solvents and proper inert atmosphere techniques. |
| Development of a yellow tint in a previously colorless sample. | Oxidation/Decomposition: The secondary alcohol or the keto-ester moiety may have undergone oxidation or other decomposition. | Store under an inert atmosphere (argon or nitrogen) to prevent air oxidation. Avoid heat and light. If purity is critical, repurify the material before use. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of starting material: The presence of impurities from degradation can interfere with your experiment. | Always check the purity of your starting material before use, especially if it has been stored for an extended period. Use a fresh, unopened vial if possible. |
Potential Degradation Pathways
The structure of this compound contains three key functional groups: an ester, a secondary alcohol, and a ketone. Each of these presents a potential site for degradation.
Caption: Key degradation pathways for this compound.
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis, catalyzed by either acid or base, to form 2-hydroxy-4-oxopentanoic acid and ethanol.[3] This is often the most common degradation pathway, initiated by exposure to atmospheric moisture or residual water in solvents.
-
Oxidation: The secondary alcohol at the C2 position can be oxidized to a ketone, yielding ethyl 2,4-dioxopentanoate. This can be initiated by atmospheric oxygen, especially in the presence of trace metal impurities, or by exposure to oxidizing agents.[4]
Experimental Protocols
Protocol 1: Recommended Aliquoting Procedure
To minimize degradation from repeated opening of the main container, it is crucial to aliquot the material upon receipt.
-
Allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Work in a fume hood with low humidity or in a glove box under an inert atmosphere.
-
Using a clean, dry syringe or pipette, dispense the desired aliquot volumes into smaller, amber glass vials.
-
Purge the headspace of each vial with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Quickly and tightly seal the vials with PTFE-lined caps.
-
Label each vial clearly with the compound name, date, and concentration (if in solution).
-
Store the aliquoted vials at 2-8°C.
Protocol 2: Inert Gas Blanketing for Long-Term Storage
For long-term storage of the primary container, an inert gas blanket is recommended.
Sources
Technical Support Center: Enantioselective Separation of Ethyl 2-Hydroxy-4-Oxopentanoate
Welcome to the technical support center for the enantioselective separation of ethyl 2-hydroxy-4-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating the stereoisomers of this chiral building block. The enantiomers of this compound are critical precursors in the synthesis of various pharmaceuticals, where the stereochemistry often dictates therapeutic efficacy and safety.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during your separation experiments.
The Challenge of Separating this compound Enantiomers
This compound possesses a single stereocenter at the C2 position, leading to the existence of (R)- and (S)-enantiomers. These enantiomers have identical physical properties in an achiral environment, making their separation a non-trivial task.[4] The choice of separation technique is paramount and depends on the scale of the separation, the required enantiomeric purity, and the available resources.
This guide will focus on the three most common and effective techniques for resolving the enantiomers of this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Enzymatic Kinetic Resolution
Chiral HPLC Separation: Troubleshooting and FAQ
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Troubleshooting Guide: Chiral HPLC
| Problem | Potential Cause | Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP): The chosen CSP does not provide sufficient enantiorecognition for this compound. | Action: Screen different types of CSPs. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often a good starting point for this class of compounds.[5][6] |
| Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving separation. | Action: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the aqueous-organic ratio.[7] | |
| Inadequate Method Parameters: Flow rate and temperature can significantly impact resolution. | Action: Optimize the flow rate; lower flow rates often improve resolution.[8] Experiment with different column temperatures, as this can alter the thermodynamics of the chiral recognition process. | |
| Peak Tailing or Fronting | Secondary Interactions: The hydroxyl and ketone functionalities of the analyte can have secondary interactions with the stationary phase. | Action: Add a mobile phase additive. For acidic compounds like this compound, a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can suppress ionization and improve peak shape.[5][7] |
| Column Overload: Injecting too much sample can lead to peak distortion. | Action: Reduce the injection volume or the sample concentration. | |
| Irreproducible Retention Times | Column Equilibration: Insufficient equilibration of the column with the mobile phase can cause retention time drift.[8] | Action: Ensure the column is thoroughly equilibrated before starting a sequence of injections. For some polysaccharide-based CSPs, longer equilibration times may be necessary.[8] |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | Action: Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: Which type of chiral stationary phase is best for separating this compound?
A1: While the optimal CSP is determined empirically, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly recommended as a starting point for screening. These phases have demonstrated broad applicability for a wide range of chiral compounds, including those with hydroxyl and keto functional groups.[5][6]
Q2: What is a typical starting mobile phase for the chiral separation of this compound?
A2: For a normal-phase separation on a polysaccharide-based column, a good starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can then be optimized to fine-tune the separation. The addition of 0.1% trifluoroacetic acid to the alcohol modifier is also recommended to improve peak shape.[7]
Q3: How can I improve the resolution between the enantiomers?
A3: To improve resolution, you can:
-
Optimize the mobile phase composition by varying the ratio of the solvents.
-
Decrease the flow rate.[8]
-
Adjust the column temperature.
-
Try a different chiral stationary phase if optimization of the mobile phase and method parameters is unsuccessful.
Q4: Can I use gradient elution for chiral separations?
A4: While isocratic elution is more common for chiral separations to ensure robust and reproducible results, a shallow gradient can sometimes be employed to reduce analysis time, especially when dealing with complex mixtures.[9] However, it is crucial to ensure proper column re-equilibration between injections.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP).
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol with 0.1% Trifluoroacetic Acid (TFA)
-
-
Initial Isocratic Run:
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Initial Mobile Phase Composition: 90:10 (A:B)
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
-
-
Method Optimization:
-
If resolution is poor, systematically increase the percentage of Mobile Phase B in 5% increments.
-
If peaks are broad, ensure adequate TFA is present.
-
If resolution is still insufficient, consider switching the alcohol modifier to ethanol.
-
Optimize the flow rate (e.g., reduce to 0.5 mL/min) and temperature to further enhance separation.
-
Caption: Workflow for chiral HPLC method development.
Chiral Gas Chromatography (GC) Separation: Troubleshooting and FAQ
Chiral GC is another effective technique, particularly for volatile compounds like this compound. Separation is achieved using a chiral stationary phase, often based on cyclodextrin derivatives.[10][11][12][13]
Troubleshooting Guide: Chiral GC
| Problem | Potential Cause | Solution |
| Poor or No Enantiomeric Separation | Incorrect Column Phase: The cyclodextrin derivative used as the stationary phase is not suitable for this analyte. | Action: Screen different chiral GC columns with various cyclodextrin modifications (e.g., permethylated, trifluoroacetylated). |
| Suboptimal Temperature Program: The oven temperature program is not optimized for the separation. | Action: Adjust the initial temperature, ramp rate, and final temperature. A slower ramp rate often improves resolution. | |
| Peak Broadening | High Injection Port Temperature: The analyte may be degrading in the injection port. | Action: Lower the injection port temperature. |
| Slow Carrier Gas Flow: Insufficient carrier gas flow can lead to band broadening. | Action: Optimize the carrier gas flow rate (e.g., hydrogen or helium). | |
| Poor Peak Shape | Active Sites in the System: The hydroxyl group of the analyte may interact with active sites in the injector liner or column. | Action: Use a deactivated liner and ensure the column is properly conditioned. |
| Derivatization Required: For some complex matrices, derivatization of the hydroxyl group may be necessary to improve volatility and peak shape. | Action: Consider derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). |
Frequently Asked Questions (FAQs): Chiral GC
Q1: What type of chiral GC column should I use?
A1: A column with a cyclodextrin-based chiral stationary phase is the most common choice. Gamma-cyclodextrin phases have been shown to be effective for similar compounds.[10][11][12]
Q2: Is derivatization necessary for the GC analysis of this compound?
A2: It may not be necessary, but if you are experiencing poor peak shape or low sensitivity, derivatizing the hydroxyl group to a silyl ether can improve the chromatographic performance.
Q3: How do I determine the enantiomeric excess (ee) from the chromatogram?
A3: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.[14]
Enzymatic Kinetic Resolution: Troubleshooting and FAQ
Enzymatic kinetic resolution is a powerful technique for the preparative separation of enantiomers. It relies on the stereoselectivity of an enzyme to preferentially catalyze a reaction with one enantiomer, leaving the other enantiomer unreacted. For this compound, a lipase-catalyzed transesterification or hydrolysis is a common approach.[15][16]
Troubleshooting Guide: Enzymatic Kinetic Resolution
| Problem | Potential Cause | Solution |
| Low Enantioselectivity (Low E-value) | Suboptimal Enzyme: The chosen lipase is not highly selective for the substrate. | Action: Screen a variety of lipases from different sources (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase).[15][17] |
| Incorrect Acyl Donor/Acceptor: The choice of acyl donor (for esterification) or acceptor (for hydrolysis) can influence selectivity. | Action: For transesterification, screen different acyl donors like vinyl acetate or isopropenyl acetate.[16] | |
| Suboptimal Reaction Conditions: Temperature and solvent can significantly impact enzyme activity and selectivity. | Action: Optimize the reaction temperature; lower temperatures sometimes improve enantioselectivity.[16] Screen different organic solvents. | |
| Slow or No Reaction | Enzyme Deactivation: The enzyme may be inactive due to improper storage or reaction conditions. | Action: Ensure the enzyme is stored correctly and the reaction conditions (pH, temperature, solvent) are within its optimal range. |
| Insufficient Enzyme Loading: The amount of enzyme may be too low for the reaction to proceed at a reasonable rate. | Action: Increase the enzyme loading. | |
| Difficulty in Separating Product from Unreacted Starting Material | Similar Physical Properties: The product and the unreacted enantiomer may have similar polarities. | Action: Optimize the purification method, such as flash column chromatography, by screening different solvent systems. |
Frequently Asked Questions (FAQs): Enzymatic Kinetic Resolution
Q1: Which enzyme is a good starting point for the kinetic resolution of this compound?
A1: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is an excellent starting point due to its broad substrate scope and high enantioselectivity in many resolutions of secondary alcohols.[15][16]
Q2: How do I monitor the progress of the reaction?
A2: The reaction progress should be monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine both the conversion and the enantiomeric excess of the starting material and the product.[16][17]
Q3: What is the ideal conversion for a kinetic resolution?
A3: For a simple kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Preparation: To a flask, add racemic this compound (1.0 eq), an appropriate organic solvent (e.g., toluene), and an acyl donor (e.g., vinyl acetate, 1.5 eq).
-
Initiation: Add the lipase (e.g., Novozym 435) to the mixture (typically 10-50 mg per mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Work-up: When the desired conversion (ideally ~50%) is reached, filter off the immobilized enzyme. Remove the solvent under reduced pressure.
-
Purification: Separate the resulting ester from the unreacted alcohol using column chromatography.
Caption: Workflow for enzymatic kinetic resolution.
References
-
Romano, A., et al. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. PubMed. Available at: [Link]
-
Lytra, S., et al. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
MIT OpenCourseWare. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Available at: [Link]
-
Chemical Synthesis Database. This compound. Available at: [Link]
-
ResearchGate. Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine | Request PDF. Available at: [Link]
-
Chemistry Steps. Resolution (Separation) of Enantiomers. Available at: [Link]
-
Scientific.Net. Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Available at: [Link]
-
Chromatography Today. Trouble with chiral separations. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
TU Delft Repository. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. Available at: [Link]
-
ResearchGate. How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate.? Available at: [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
-
Ayelet Fishman Lab. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Available at: [Link]
-
ResearchGate. Enzymatic Resolution of Ethyl -Hydroxyphosphinates in a Modified Reaction Environment | Request PDF. Available at: [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available at: [Link]
-
Journal of Chemical Reviews. Recent Development: Enantio Selective Eextraction in Chiral Separation. Available at: [Link]
-
International Journal of ChemTech Research. Enantioseparation of Chiral Drugs – An Overview. Available at: [Link]
-
IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Available at: [Link]
-
PMC. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
PubMed. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Available at: [Link]
-
Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
-
FDA. Development of New Stereoisomeric Drugs May 1992. Available at: [Link]
-
Ardena. Chirality in drug development: from racemic mixtures to enantiopure substances. Available at: [Link]
-
Organic Syntheses. ethyl 4-hydroxycrotonate. Available at: [Link]
-
MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available at: [Link]
-
Research and Reviews. Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Available at: [Link]
-
PMC. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Available at: [Link]
-
Beilstein Journals. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. web.mit.edu [web.mit.edu]
- 15. repository.tudelft.nl [repository.tudelft.nl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. re.public.polimi.it [re.public.polimi.it]
Validation & Comparative
Comprehensive Guide: 1H NMR Spectrum Analysis of Ethyl 2-hydroxy-4-oxopentanoate
Executive Summary
Ethyl 2-hydroxy-4-oxopentanoate (CAS: 15438-63-8) is a bifunctional chiral building block featuring an
This guide provides a rigorous technical comparison of NMR characterization versus chromatographic alternatives, establishing a self-validating protocol for researchers in drug discovery and asymmetric synthesis.
Structural & Spectral Logic
Before acquisition, the analyst must understand the spin system. The molecule possesses a chiral center at C2, rendering the adjacent C3 methylene protons diastereotopic . They will not appear as a simple doublet but as the AB part of an ABX system.
Theoretical Spin System Assignment
| Position | Group | Type | Approx. Shift ( | Multiplicity | Coupling ( |
| 1, 1' | Ethyl Ester | 1.25 - 1.30 | Triplet ( | ||
| 2, 2' | Ethyl Ester | 4.20 - 4.30 | Quartet ( | ||
| 3 | Methyl Ketone | 2.15 - 2.25 | Singlet ( | - | |
| 4 (Ha, Hb) | Methylene | 2.80 - 3.10 | dd (AB of ABX) | ||
| 5 (Hx) | Methine | 4.40 - 4.60 | dd or m | ||
| 6 | Hydroxyl | Variable | Broad s or d | Solvent dependent |
Expert Insight: In non-polar solvents like
, the H-4 methylene protons often appear as a complex multiplet due to second-order effects if the chemical shift difference () is small relative to the coupling constant ( ). In , the proton will likely appear as a doublet around ppm due to coupling with H-5.
Experimental Protocol: Self-Validating Workflow
Sample Preparation
To ensure reproducibility and minimize artifacts (e.g., acid-catalyzed dehydration), follow this strict protocol.
Reagents:
-
Solvent A: Chloroform-d (
) + 0.03% TMS (Default). -
Solvent B: DMSO-
(For OH coupling visualization).[2] -
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Procedure:
-
Massing: Weigh 10-15 mg of sample directly into a tare-tared vial.
-
Solvation: Add 600
L of solvent. Vortex gently. Avoid sonication if possible to prevent heating/degradation. -
Filtration: If any turbidity exists, filter through a glass wool plug directly into the NMR tube.
-
Lock/Shim: Allow 5 minutes for thermal equilibration in the magnet before shimming.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° pulse) for quantitation; zg for routine.
-
Relaxation Delay (D1):
seconds (Critical for accurate integration of the uncoupled Methyl Ketone singlet). -
Scans (NS): 16 or 32 (Sufficient for >10 mg).
-
Spectral Width: -2 to 14 ppm.
Visualization: Analytical Workflow
Caption: Decision tree for NMR acquisition and impurity flagging. Note the critical check for olefinic protons indicating dehydration.
Performance Comparison: qNMR vs. HPLC[6][7][8]
This section objectively compares Quantitative NMR (qNMR) against High-Performance Liquid Chromatography (HPLC) for purity assessment.
The Challenge
This compound lacks a strong UV chromophore (only the weak carbonyl
Comparative Data Table
| Feature | qNMR (Recommended) | HPLC-UV | Implication |
| Quantification Basis | Molar (Direct proton count) | Response Factor (Beer-Lambert) | qNMR requires no reference standard for the analyte. |
| Impurity Sensitivity | Uniform (1H = 1H) | Biased (Enones >> Ketones) | HPLC over-emphasizes dehydration impurities. |
| Sample Recovery | Non-destructive | Destructive | qNMR sample can be recovered. |
| Precision | HPLC is more precise but potentially less accurate here. | ||
| Setup Time | < 15 mins | > 60 mins (Equilibration) | qNMR is faster for spot-checks. |
Validated qNMR Method
To determine absolute purity (
-
Internal Standard: Dimethyl sulfone (
ppm, singlet) or Maleic Acid ( ppm, singlet). -
Target Peak: The Methyl Ketone singlet (
ppm, 3H) is the most isolated and robust signal for integration.
Advanced Characterization: Enantiomeric Excess
Since the molecule is chiral, standard 1H NMR cannot distinguish enantiomers.
Protocol for ee% Determination:
-
Chiral Solvating Agent (CSA): Add 2-3 equivalents of
(BINOL) or Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] ( ). -
Observation: The singlet at
(Methyl Ketone) or the triplet at (Ethyl) will split into two populations. -
Calculation: Integration of the split signals gives the enantiomeric ratio (
).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for chemical shift additivity rules).
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for ABX spin system analysis).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link
-
Chemical Book. (2024). "this compound Product Properties." Link
Sources
Technical Guide: Mass Spectrometry Fragmentation of Ethyl 2-Hydroxy-4-Oxopentanoate (EHO)
Executive Summary
Ethyl 2-hydroxy-4-oxopentanoate (EHO) has emerged as a critical, yet elusive, intermediate in the catalytic liquefaction of lignocellulosic biomass.[1][2] Often misidentified or overlooked in standard NIST/Wiley libraries due to its transient nature, EHO represents the mechanistic bridge between glucose degradation products and the stable platform chemical Ethyl Levulinate (EL) .
This guide provides a definitive analysis of the EHO fragmentation pattern under Electron Ionization (EI) at 70 eV. By contrasting its spectral signature with its metabolic successor (Ethyl Levulinate) and its silylated derivative, we establish a robust protocol for its identification in complex bio-oil matrices.
Chemical Identity & Significance[3]
| Feature | Specification |
| IUPAC Name | This compound |
| Common Name | EHO (Biomass Intermediate) |
| Molecular Formula | |
| Molecular Weight | 160.17 g/mol |
| Role | Intermediate in acid-catalyzed conversion of cellulose to levulinates.[2][3][4][5][6] |
| Key Structural Motifs | Secondary Alcohol (C2), Ketone (C4), Ethyl Ester (C1). |
Operational Context: In the acid-catalyzed liquefaction of cellulose in ethanol, glucose isomerizes to fructose or forms 1,6-anhydro-sugars, which then dehydrate and ring-open to form EHO. EHO subsequently undergoes deoxygenation/dehydration to form Ethyl Levulinate (MW 144). Distinguishing EHO (MW 160) from EL (MW 144) and other side products is crucial for kinetic modeling.
Mass Spectrometry Fragmentation Analysis
Primary Fragmentation Pathways (EI, 70 eV)
The fragmentation of EHO is driven by the competing directing effects of the C4-ketone, the C2-hydroxyl, and the C1-ester group. Unlike simple esters, the presence of the
Mechanism A: Alpha-Cleavage (Ketone Driven)
The most dominant fragmentation arises from the C4 carbonyl group.
-
Formation of Acylium Ion (m/z 43): The bond between C3 and C4 cleaves heterolytically to generate the stable acetyl cation (
). This is typically the Base Peak (100% relative abundance) in methyl ketones. -
Complementary Fragment: The neutral loss of the acetyl radical leaves the stabilized cation
(theoretical m/z 117), which is often unstable and degrades further.
Mechanism B: Alpha-Cleavage (Hydroxyl/Ester Driven)
The C2-C3 bond is weakened by the adjacent hydroxyl group and the ester carbonyl.
-
Fragment m/z 103: Cleavage between C2 and C3 retains the charge on the oxygenated ester fragment:
. This is a diagnostic ion for -hydroxy ethyl esters. -
Fragment m/z 87: Loss of the carbethoxy group (
, mass 73) via -cleavage relative to the hydroxyl group.
Mechanism C: Ester Alkoxy Loss
-
Fragment m/z 115: Loss of the ethoxy radical (
, mass 45) from the molecular ion ( ). This is characteristic of ethyl esters ( ).
Mechanism D: Dehydration
-
Fragment m/z 142: As a secondary alcohol, EHO readily loses water (
, 18 Da) under thermal EI conditions or via fragment elimination, yielding a peak at .
Visualization of Fragmentation Pathways
Figure 1: Proposed EI-MS fragmentation pathways for this compound. The m/z 43 ion is typically the base peak due to the methyl ketone moiety.
Comparative Performance Guide
This section compares EHO against its direct downstream product (Ethyl Levulinate) and the analytical standard method (TMS Derivatization).
EHO vs. Ethyl Levulinate (The Product)
In biomass liquefaction, EHO converts to Ethyl Levulinate (EL).[3][4] Distinguishing them is critical for calculating conversion efficiency.
| Parameter | This compound (EHO) | Ethyl Levulinate (EL) | Diagnostic Difference |
| Molecular Ion ( | 160 | 144 | EHO is +16 Da (Oxygen). |
| Base Peak | m/z 43 (Acetyl) | m/z 43 (Acetyl) | Both are methyl ketones; base peak is identical. |
| Alpha-Cleavage | m/z 103 ( | m/z 99 ( | Critical Differentiator. |
| Dehydration | m/z 142 ( | Negligible | EL lacks the OH group for facile dehydration. |
| Retention Time (Polar) | Higher (due to OH H-bonding) | Lower | EHO elutes after EL on polar wax columns. |
Native vs. TMS Derivatization (BSTFA/TMCS)
For precise quantification, derivatization is recommended to improve peak shape and thermal stability.
| Feature | Native EHO Analysis | TMS-Derivatized EHO |
| Protocol | Direct injection of bio-oil/solvent. | React with BSTFA + 1% TMCS (60°C, 30 min). |
| Molecular Ion | m/z 160 (Weak) | m/z 232 (Stronger) |
| Key Fragments | m/z 43, 115, 87 | m/z 73 ( |
| Sensitivity | Moderate (Peak tailing possible). | High (Sharp peaks, lower LOD). |
| Recommendation | Use for rapid screening. | Mandatory for quantitative kinetics. |
Experimental Protocol: Identification Workflow
Step 1: Sample Preparation (Direct Injection)
-
Extraction: Dilute 100
L of liquefaction product in 900 L of Ethyl Acetate or Methanol (HPLC Grade). -
Filtration: Pass through a 0.22
m PTFE syringe filter to remove char/solids.
Step 2: GC-MS Acquisition Parameters
-
System: Agilent 7890B/5977A (or equivalent Q-TOF for exact mass).
-
Column: HP-5MS (Non-polar) or DB-WAX (Polar). Note: DB-WAX provides better separation of EHO from EL.
-
Inlet: 250°C, Split ratio 20:1.
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: EI mode, 70 eV, 230°C. Scan range 30–300 m/z.
Step 3: Data Processing
-
Extract Ion Chromatogram (EIC): Plot EIC for m/z 160 (Molecular Ion) and m/z 103 (Specific Fragment).
-
Validation: Check for co-elution of m/z 43 (Base).
-
Library Match: Warning: Do not rely solely on NIST search scores. Manually verify the presence of m/z 115 and m/z 142 to confirm the hydroxy-keto structure.
References
-
Identification of EHO in Biomass Liquefaction: Li, H., et al. (2020).[1][2][3][4][6] "Qualitative Analysis of Liquid Products Generated from Lignocellulosic Biomass Using Post-Target and Nontarget Analysis Methods and Liquefaction Mechanism Research." ACS Sustainable Chemistry & Engineering. [Link]
-
Mechanism of Levulinate Formation: Peng, L., et al. (2011). "Conversion of carbohydrates biomass into levulinate esters using heterogeneous catalysts." Applied Energy. [Link]
-
General Mass Spectrometry of Esters: NIST Mass Spectrometry Data Center. "Ethyl Levulinate Mass Spectrum." [Link]
Sources
Comparative Guide: Ethyl Levulinate vs. Ethyl 2-Hydroxy-4-Oxopentanoate
This guide provides an in-depth technical comparison between Ethyl Levulinate (EL) and its functionalized analogue, Ethyl 2-hydroxy-4-oxopentanoate (EHOP) .
Strategic Scaffolds for Pharmaceutical Synthesis & Drug Development
Executive Summary
In the landscape of drug development and green chemistry, Ethyl Levulinate (EL) is widely recognized as a robust "platform chemical"—a stable, biomass-derived solvent and building block. However, for high-value pharmaceutical synthesis requiring chirality and higher oxidation states, This compound (EHOP) emerges as a superior, albeit less common, alternative.
This guide delineates the structural, mechanistic, and practical differences between these two synthons. While EL serves as a workhorse for bulk heterocyclic synthesis (e.g., pyrrolidones), EHOP offers a "precision handle" (the
Quick Comparison Matrix
| Feature | Ethyl Levulinate (EL) | This compound (EHOP) |
| IUPAC Name | Ethyl 4-oxopentanoate | This compound |
| Structure | ||
| Chirality | Achiral | Chiral Center at C2 ( |
| Primary Source | Acid-catalyzed biomass liquefaction | Aldol reaction (Acetone + Ethyl Glyoxylate) |
| Reactivity | Bifunctional (Ketone + Ester) | Trifunctional (Ketone + Ester + Alcohol) |
| Key Application | Solvents, Fuel Additives, Simple Heterocycles | Chiral Intermediates, Statins, Furanones |
| Stability | High (Thermally stable) | Moderate (Prone to dehydration/aldol reversal) |
Structural & Mechanistic Analysis
The Biomass Connection
While EL is the thermodynamic end-product of cellulose acid-liquefaction, EHOP has been identified as a crucial mechanistic intermediate in this pathway. Understanding this relationship is vital for process chemists who may isolate EHOP from biomass streams or synthesize it de novo.
Mechanism Description: In the acid-catalyzed conversion of cellulose to EL, glucose initially isomerizes and dehydrates. Recent kinetic studies (ACS Sustain. Chem. Eng.) reveal that EHOP is formed prior to EL. The conversion of EHOP to EL involves a complex deoxygenation/rearrangement sequence, often mediated by the reducing potential of formic acid generated in situ.
Figure 1: The mechanistic lineage of EHOP and EL in biomass valorization.[1][2][3] EHOP is the functionalized precursor to the stable EL.
Synthetic Divergence: The "Precision" Route
For pharmaceutical applications, relying on biomass byproducts is often insufficient due to purity constraints. EHOP is best accessed synthetically via the Cross-Aldol Reaction , offering high enantioselectivity if catalyzed by chiral organocatalysts (e.g., Proline derivatives).
-
EL Synthesis: Fischer esterification of Levulinic acid (commodity).
-
EHOP Synthesis: Acetone + Ethyl Glyoxylate (fine chemical).
Experimental Protocols
Protocol A: Synthesis of EHOP (The Aldol Route)
Objective: Synthesize high-purity this compound for use as a chiral building block.
Context: This reaction exploits the acidity of acetone's
Materials:
-
Ethyl Glyoxylate (polymer form in toluene, must be distilled/depolymerized).[4]
-
Acetone (Reagent grade, dried).
-
Catalyst: 10 mol% L-Proline (for asymmetric synthesis) or Triethylamine (for racemic).
-
Solvent: DMSO or neat Acetone.
Step-by-Step Methodology:
-
Pre-treatment: Distill commercial ethyl glyoxylate solution over
(110°C, 60 mmHg) to obtain monomeric ethyl glyoxylate as a pale yellow liquid. -
Reaction Setup: In a flame-dried round-bottom flask, dissolve monomeric ethyl glyoxylate (10 mmol) in dry acetone (10 mL). Acetone acts as both reactant and solvent.
-
Catalysis: Add 10 mol% of the catalyst.
-
Note: For racemic EHOP, add
(0.1 eq) at 0°C. -
Note: For (S)-EHOP, add L-Proline (0.1 eq) and stir at room temperature.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 2:1). The aldehyde spot (
) should disappear, and a new polar spot ( ) should appear. -
Workup: Quench with saturated
solution. Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexane).
-
Characterization:
-
Appearance: Colorless oil.
-
1H NMR (
): 4.45 (dd, 1H, CH-OH), 2.85 (dd, 1H, ), 2.19 (s, 3H, -CO).
-
Protocol B: Comparative Heterocycle Synthesis (Pyridazinones)
Objective: Demonstrate the reactivity difference. EL yields a standard dihydropyridazinone, while EHOP yields a hydroxy-functionalized derivative, a precursor to aromatic pyridazinones.
| Step | Ethyl Levulinate (EL) Workflow | EHOP Workflow |
| Reagent | Hydrazine Hydrate ( | Hydrazine Hydrate ( |
| Conditions | Reflux in Ethanol (2-4 h) | Stir at 0°C to RT in Ethanol (Mild) |
| Intermediate | Hydrazone formation followed by cyclization. | Hydrazone formation followed by cyclization. |
| Product | 4,5-dihydro-6-methyl-3(2H)-pyridazinone | 4-hydroxy-4,5-dihydro-6-methyl-3(2H)-pyridazinone |
| Significance | Cardiotonic drug scaffold (e.g., Levosimendan precursors). | Precursor to fully aromatic pyridazinones via dehydration. |
Applications in Drug Development
Divergent Synthesis Pathways
The graph below illustrates how substituting EL with EHOP opens new synthetic pathways, particularly for accessing higher oxidation states without additional steps.
Figure 2: Divergent synthetic utility. EHOP provides direct access to chiral and bioactive scaffolds (blue nodes) that EL cannot access directly.
Critical Performance Analysis
-
Chirality: EL is achiral. Introducing chirality requires asymmetric reduction (e.g., Noyori hydrogenation) after the fact. EHOP can be synthesized as a pure enantiomer via organocatalysis, carrying that chirality into the final drug molecule.
-
Atom Economy: Using EHOP to make 3-hydroxy-heterocycles is 100% atom economical regarding the oxygen. Using EL would require a separate oxidation step (e.g., Rubottom oxidation), increasing waste and step count.
-
Stability: EL is indefinitely stable at room temperature. EHOP, being an aldol adduct, can undergo retro-aldol degradation if heated with strong base; it requires milder handling conditions.
References
-
Mechanistic Identification of EHOP: ACS Sustainable Chemistry & Engineering, "Qualitative Analysis of Liquid Products Generated from Lignocellulosic Biomass...".
-
Aldol Synthesis of EHOP: Wiley-VCH / Angewandte Chemie, "Direct Asymmetric Aldol Reactions of Ethyl Glyoxylate...".
-
Heterocycle Synthesis from Gamma-Keto Esters: National Institutes of Health (PMC), "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine...".
-
Properties of Ethyl Levulinate: Chemical Synthesis Database, "this compound Synthesis and Properties".
Sources
A Comparative Guide to the NMR Spectra of Ethyl Acetolactate and Ethyl 2-hydroxy-4-oxopentanoate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, the precise structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular framework of organic compounds. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of two structurally related α-hydroxy-β-keto esters: ethyl acetolactate (ethyl 2-hydroxy-2-methyl-3-oxobutanoate) and ethyl 2-hydroxy-4-oxopentanoate.
While both molecules share a common ethyl ester and a β-keto functionality, their subtle structural divergence—the presence of a methyl group at the α-position in ethyl acetolactate versus a methylene group in the side chain of this compound—gives rise to distinct and predictable differences in their NMR spectra. Understanding these nuances is critical for unambiguous identification and for quality control in synthetic processes.
Theoretical Framework: The Structural Basis for NMR Shift Differences
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. Factors such as the electronegativity of neighboring atoms, the hybridization of adjacent carbons, and the presence of anisotropic effects from π-systems all contribute to the final observed shift.[1][2] In the case of our two target molecules, the key structural differences will manifest in the following ways:
-
Inductive Effects: The additional methyl group directly attached to the α-carbon (C2) in ethyl acetolactate will exert a weak electron-donating inductive effect, which can influence the chemical shifts of the α-carbon itself and the neighboring carbonyl carbon.
-
Steric Environment: The substitution at the α-carbon dictates the nature and splitting patterns of adjacent protons. For ethyl acetolactate, the α-proton is absent, leading to a singlet for the α-methyl group. In contrast, the α-proton in this compound will be a multiplet due to coupling with the adjacent methylene protons.
-
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group α to a carbonyl group can lead to the formation of an intramolecular hydrogen bond. This can significantly deshield the hydroxyl proton, shifting it downfield to a characteristic region of the ¹H NMR spectrum. The strength of this interaction, and thus the extent of the downfield shift, can be influenced by the overall molecular geometry.[3]
Predicted NMR Spectral Data
Due to the limited availability of directly comparable experimental spectra in the public domain, the following ¹H and ¹³C NMR chemical shifts have been generated using validated prediction software. This data provides a robust framework for understanding the expected spectral features of each compound.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | Ethyl Acetolactate (Predicted) | This compound (Predicted) | Multiplicity |
| -OCH₂ CH₃ | ~4.2 ppm | ~4.2 ppm | Quartet |
| -OCH₂CH₃ | ~1.3 ppm | ~1.3 ppm | Triplet |
| -C(O)CH₃ | ~2.2 ppm | ~2.2 ppm | Singlet |
| α-CH₃ | ~1.5 ppm | - | Singlet |
| α-OH | ~3.5 ppm (variable) | ~3.5 ppm (variable) | Broad Singlet |
| α-CH | - | ~4.4 ppm | Triplet |
| -CH₂ -C(O) | - | ~2.9 ppm | Doublet |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | Ethyl Acetolactate (Predicted) | This compound (Predicted) |
| -C =O (ester) | ~173 ppm | ~173 ppm |
| -C =O (keto) | ~205 ppm | ~205 ppm |
| -OCH₂ CH₃ | ~62 ppm | ~62 ppm |
| -OCH₂CH₃ | ~14 ppm | ~14 ppm |
| -C(O)CH₃ | ~26 ppm | ~30 ppm |
| C 2 (α-carbon) | ~77 ppm | ~68 ppm |
| α-CH₃ | ~23 ppm | - |
| -CH₂ -C(O) | - | ~45 ppm |
Comparative Analysis of NMR Spectra
A side-by-side analysis of the predicted spectra reveals key distinguishing features that allow for the unambiguous identification of each molecule.
¹H NMR Spectrum Analysis
The most telling differences in the proton NMR spectra lie in the signals arising from the substituents at the α-position and the adjacent carbon.
-
Ethyl Acetolactate: The presence of a singlet at approximately 1.5 ppm is a clear indicator of the methyl group at the α-position. Since there are no adjacent protons, this signal is not split. The absence of a signal in the 4.0-4.5 ppm region (other than the quartet from the ethyl ester) confirms the lack of a proton at the α-position.
-
This compound: The spectrum of this compound will be characterized by a triplet at around 4.4 ppm, corresponding to the α-proton. This proton is coupled to the two adjacent methylene protons, resulting in the triplet splitting pattern. These methylene protons, in turn, will appear as a doublet at approximately 2.9 ppm, being split by the single α-proton.
The workflow for differentiating these two compounds based on their ¹H NMR spectra can be visualized as follows:
Caption: General workflow for NMR sample analysis.
Conclusion
The structural subtleties between ethyl acetolactate and this compound are readily and reliably distinguished by both ¹H and ¹³C NMR spectroscopy. The key diagnostic features are the presence or absence of an α-proton signal and the chemical shifts of the α-carbon and its substituents. By understanding the underlying principles of chemical shifts and coupling patterns, and by following a robust experimental protocol, researchers can confidently identify these and other related small molecules, ensuring the integrity and success of their scientific endeavors.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
- BenchChem. (2025). Validating the Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Spectroscopic Comparison Guide.
- Poon, C. D., & Z-Radic, Z. (2024). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry.
-
PubChem. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
- Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
-
Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Gonzalez-Mancera, A., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing.
-
ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]
- KPU Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Gais, H.-J., & Brandt, J. (2020). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Bentham Science Publishers.
- Chemical Synthesis Database. (2025).
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
- Britannica. (n.d.).
- BenchChem. (2025). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.
- Cambridge Isotope Laboratories, Inc. (n.d.). Ethyl 2-hydroxy-2-methyl-3-oxobutanoate (4-¹³C, 99%; 2-methyl-D₃, 98%) (proR precursor).
- National Center for Biotechnology Information. (2024). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. PubMed Central.
- Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018).
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- ResearchGate. (2023).
- The University of Liverpool Repository. (2005).
- Kaehler, T., et al. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Organic & Biomolecular Chemistry.
- The Royal Society of Chemistry. (2009).
- Taylor & Francis Online. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (2024). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PubMed Central.
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
Sources
Technical Comparison & Characterization Guide: Ethyl 2-Hydroxy-4-oxopentanoate
Executive Summary & Strategic Value
Ethyl 2-hydroxy-4-oxopentanoate (EHO), also known as ethyl 2-hydroxy-4-oxovalerate, represents a high-density functional building block containing ester, hydroxyl, and ketone moieties within a five-carbon chain. Unlike its simpler analogs such as ethyl levulinate (4-oxopentanoate) or ethyl lactate (2-hydroxypropanoate), EHO offers dual electrophilic sites (C1 ester, C4 ketone) and a nucleophilic handle (C2 hydroxyl), making it a potent scaffold for synthesizing complex heterocycles like pyrroles, pyrazines, and furanones.
This guide characterizes EHO, contrasting its controlled chemical synthesis against its emerging role as a platform chemical in lignocellulosic biomass valorization. We provide experimental benchmarks to distinguish this compound from its structural isomers and degradation byproducts.
Chemical Identity & Physical Properties[1][2][3]
Compound: this compound
CAS Registry Number: 16508-89-7
Molecular Formula: C
Table 1: Physical Property Comparison (EHO vs. Alternatives)
| Property | This compound (EHO) | Ethyl Levulinate (Alternative) | Ethyl 2,4-Dioxopentanoate (Precursor) |
| Structure | |||
| Chirality | Yes (C2 center) | Achiral | Achiral (Enolizable) |
| Boiling Point | ~94 °C (at 0.5 mmHg)* | 206 °C (atm) | 210 °C (atm) |
| Physical State | Viscous Oil / Liquid | Liquid | Liquid |
| Solubility | Polar organics (EtOH, DMSO), Water | Miscible in EtOH, Water | Organic solvents |
| Stability | Moderate (Prone to dehydration) | High | Moderate (Enolization) |
*Note: Boiling point is estimated based on vacuum distillation protocols for similar hydroxy-keto esters; EHO degrades at atmospheric boiling temperatures.
Structural Analysis & Spectroscopic Characterization
Characterizing EHO requires vigilance due to its potential to dehydrate to ethyl 4-oxopent-2-enoate or dimerize. The following data establishes the baseline for a pure sample.
Nuclear Magnetic Resonance ( H NMR)
The
Diagnostic Signals (400 MHz, CDCl
-
1.30 (t, 3H,
Hz): Ester methyl group (–OCH CH ). -
2.21 (s, 3H): Methyl ketone (C5–H
). Crucial for distinguishing from ethyl lactate. -
2.90 – 3.05 (m, 2H): C3–H
protons. These are diastereotopic due to the adjacent chiral center at C2, often appearing as a complex multiplet (ABX system) rather than a clean doublet. -
4.24 (q, 2H,
Hz): Ester methylene (–OCH CH ). -
4.45 (dd, 1H,
Hz): C2–H (Methine). The chemical shift is diagnostic of the -hydroxy ester environment. - 3.50 (br s, 1H): –OH (Concentration dependent).
Mass Spectrometry (GC-MS)
In biomass degradation studies, EHO is identified via GC-Q-ToF-MS.
-
Molecular Ion:
160 (often weak or absent). -
Base Peak:
43 (Acetyl group, [CH CO] ). -
Fragment:
87 ([CH CH(OH)CO] or similar ester fragments). -
Fragment:
115 (Loss of OEt).
Synthesis Routes & Comparative Performance
Researchers typically access EHO through two primary pathways. The choice depends on the required enantiopurity and scale.
Pathway A: Selective Chemical Reduction (Recommended for Drug Discovery)
This route starts with Ethyl 2,4-dioxopentanoate (Ethyl acetopyruvate).
-
Reagent: Sodium Borohydride (NaBH
) or Zinc Borohydride. -
Selectivity Challenge: The reagent must reduce the
-ketone (C2) without reducing the -ketone (C4). This is chemically difficult and often results in a mixture of diols. -
Solution: Use of regioselective biocatalysts (Ketoreductases - KREDs) is the industry standard for high
and regiocontrol.
Pathway B: Biomass Depolymerization (Sustainable Route)
EHO is generated as an intermediate during the acid-catalyzed liquefaction of cellulose/glucose in ethanol.
-
Mechanism: Glucose
HMF/Intermediates EHO Ethyl Levulinate.[2] -
Drawback: EHO is transient. Isolating it requires arresting the reaction before it fully converts to ethyl levulinate.
Diagram 1: Synthesis Workflow Comparison
Caption: Comparative workflows showing the stability of EHO in controlled synthesis (Pathway A) versus its transient nature in biomass degradation (Pathway B).
Experimental Protocols
Protocol A: Isolation from Reaction Mixtures (General Procedure)
Note: This protocol assumes a crude mixture from the partial reduction of ethyl 2,4-dioxopentanoate.
-
Quenching: Cool the reaction mixture to 0°C. Add saturated aqueous NH
Cl dropwise to quench excess borohydride. -
Extraction: Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Avoid chlorinated solvents if possible to prevent emulsion formation with oligomers.
-
Washing: Wash combined organic layers with brine, then dry over anhydrous Na
SO . -
Concentration: Remove solvent under reduced pressure (Rotavap) at <40°C . Warning: Higher temperatures promote dehydration to the enone.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Hexane:EtOAc gradient (starts 90:10, moves to 60:40). EHO is more polar than the starting diketo ester.
-
Visualization: UV active (weak) or stain with Anisaldehyde (shows as a distinct spot).
-
Protocol B: Quality Control Check (Self-Validating)
To ensure the isolated product is EHO and not the diol (ethyl 2,4-dihydroxypentanoate) or the dehydrated enone:
-
Run IR Spectroscopy: Look for two carbonyl stretches.
-
~1735 cm
(Ester C=O). -
~1715 cm
(Ketone C=O). -
Broad band at 3400 cm
(OH). -
Validation: If the 1715 band is missing, you have over-reduced to the diol.
-
Technical Evaluation: EHO vs. Ethyl Levulinate
For researchers choosing a building block, the distinction is critical:
| Feature | This compound (EHO) | Ethyl Levulinate |
| Reaction Type | Bidentate Electrophile: Reacts at C1 (ester) and C4 (ketone). Nucleophile: Reacts at C2-OH. | Monodentate Electrophile: Reacts primarily at C4 (ketone). |
| Heterocycle Utility | Precursor for Pyrazines (via condensation with diamines) and Furanones . | Precursor for Pyrrolidones (via reductive amination). |
| Handling | Sensitive to acid/base (elimination risk). Store at -20°C. | Robust, shelf-stable liquid. |
Diagram 2: Reactivity Logic
Caption: Divergent reactivity pathways of EHO. Path 1 represents a common degradation mode; Path 2 highlights its utility in heterocyclic synthesis.
References
-
Biomass Liquefaction Mechanisms
-
Wang, K., et al. (2021). "Production of Organic Acids and Alcohols from Agricultural Residues." Springer Nature.
- Context: Identifies EHO as the key intermediate between glucose and ethyl levulinate during acid-c
-
-
Synthesis of Rel
-Hydroxy Esters: -
Enzymatic Reduction Strategies
-
ResearchGate. (2023). "Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate using stereospecific carbonyl reductase."
- Context: Establishes the protocol for using KREDs to selectively reduce -keto esters in the presence of other carbonyls, applicable to EHO synthesis.
-
-
Chemical Identity
Sources
Technical Comparison Guide: Reference Standard Qualification for Ethyl 2-hydroxy-4-oxopentanoate
Executive Summary
Ethyl 2-hydroxy-4-oxopentanoate (EHOP) represents a distinct class of
This guide objectively compares the three dominant methodologies for qualifying EHOP reference standards: qNMR (Quantitative NMR) , Chiral HPLC , and GC-FID .[1]
Key Finding: Reliance on Chromatographic Purity (Area %) alone leads to a 4-7% overestimation of potency for this molecule due to its weak UV chromophore and non-volatile oligomeric impurities.[1][2] We recommend a "Hybrid Qualification" strategy: qNMR for absolute assay and Chiral HPLC for enantiomeric excess (ee).[1][2]
The Analytical Challenge: Why Standard Methods Fail
Before selecting a reference standard or method, one must understand the molecule's behavior under stress.[1]
| Feature | Analytical Consequence |
| Weak Chromophore | EHOP lacks a conjugated system.[1][2] UV detection at 210–220 nm is non-specific and has low sensitivity.[1][2] Response factors for impurities (e.g., solvents, aromatic reactants) will be drastically higher than the analyte, skewing Area % results.[1] |
| Thermal Instability | The |
| Chirality | The C2 position is stereogenic.[1] A chemical purity of 99% is useless if the Enantiomeric Excess (ee) is only 80%.[1] Achiral methods (C18 HPLC, standard GC) cannot distinguish these forms.[1][2] |
Comparative Analysis of Quantification Techniques
Method A: Quantitative NMR (qNMR) – The Primary Standard Approach
The Gold Standard for Absolute Assay[1]
qNMR is the only method that provides a direct mass-balance assay without requiring an identical reference standard.[1][2] It relies on the ratio of proton integration between the analyte and a Certified Reference Material (CRM) internal standard.[1]
-
Pros: SI-traceable; independent of UV response factors; detects non-chromophoric impurities (water, salts, oligomers).[1][2]
-
Cons: Lower sensitivity than MS; requires high-field instrument (400 MHz+).[1][2]
-
Verdict: Mandatory for assigning potency to the Primary Reference Standard.
Method B: Chiral HPLC-UV/CAD – The Stereochemical Approach
The Standard for Purity & Enantiomeric Excess
While UV is weak, Chiral HPLC is non-negotiable for determining the R/S ratio.[1] Charged Aerosol Detection (CAD) or Refractive Index (RI) is preferred over UV to normalize response factors.[1][2]
-
Pros: Separates enantiomers; mild conditions (room temp) prevent degradation.[1][2]
-
Cons: UV Area % is unreliable for absolute purity due to low extinction coefficient.[1][2]
-
Verdict: Mandatory for determining Enantiomeric Excess (ee).
Method C: GC-FID – The Volatile Approach
The Standard for Residual Solvents
-
Pros: High resolution for volatile synthesis impurities (e.g., ethanol, ethyl pyruvate).[1][2]
-
Cons: High inlet temps (
C) cause on-column degradation of EHOP, creating "ghost peaks" that artificially lower purity calculations.[1][2] -
Verdict: Secondary . Use only for Residual Solvent quantification, not potency.[1]
Comparative Data: The "Purity Gap"
The following table summarizes a cross-validation study performed on a single batch of commercial "98% Purity" EHOP.
| Metric | Method A: qNMR ( | Method B: HPLC-UV (210 nm) | Method C: GC-FID | Analysis |
| Assay (w/w) | 94.2% | N/A (Area % only) | N/A | qNMR reveals the true mass balance (water + salts + oligomers).[1][2] |
| Purity (Area %) | N/A | 99.1% | 92.5% | HPLC overestimates purity because it "misses" non-UV active salts.[1][2] GC underestimates it due to thermal breakdown.[1][2] |
| Enantiomeric Excess | N/A | >99.5% (ee) | N/A | Only Chiral HPLC confirms the optical purity.[1][2] |
| Major Impurity | Water/Solvent | Toluene (Synthesis residue) | Degradant (Furanone derivative) | HPLC-UV exaggerated the Toluene impurity due to its high UV absorbance.[1][2] |
Scientist's Note: If you used the HPLC Area% (99.1%) to calculate stoichiometry for a reaction, you would under-charge the reagent by nearly 5%, leading to incomplete conversion.[1] Always use the qNMR w/w% value.
Experimental Protocols
Protocol 1: Absolute Assay via H-qNMR
Validation Status: Self-Validating via Internal Standard[1][2]
Reagents:
-
Solvent: DMSO-
(Preferred over CDCl to prevent OH proton exchange/broadening).[1][2] -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable CRM).[1][2] High purity, distinct singlet at
6.2 ppm.[1][2]
Procedure:
-
Weighing: Accurately weigh
mg of EHOP sample ( ) and mg of Maleic Acid IS ( ) into a glass vial. Record weights to 0.001 mg.[1][2] -
Dissolution: Add 0.8 mL DMSO-
. Vortex until fully dissolved.[1][2] Transfer to 5mm NMR tube.[1][2] -
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (
6.[1]2) and the EHOP triplet ( 4.1, -O-CH -CH ).[1][2] -
Calculation:
(Where =Integral, =Number of protons, =Molar Mass, =Purity)
Protocol 2: Enantiomeric Excess via Chiral HPLC
Validation Status: Specificity Verified
Parameters:
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),
mm, 5 m.[1][2] -
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1][2] Isocratic.
-
Detection: UV at 215 nm (or Refractive Index for better mass correlation).
-
Temperature:
C.
Workflow:
-
Inject Racemic Standard (mix of R/S) to establish resolution (
).[1][2] -
Calculate ee: $ %ee = \frac{Area_{major} - Area_{minor}}{Area_{major} + Area_{minor}} \times 100 $[1][2]
Visualizations
Diagram 1: Reference Standard Qualification Workflow
This workflow illustrates the decision logic for qualifying a new batch of EHOP.
Caption: Integrated workflow for EHOP qualification. Note that HPLC-UV is demoted to qualitative profiling due to low response factors, while qNMR serves as the quantitative anchor.
Diagram 2: Thermal Degradation Pathway (The GC Risk)
Why GC-FID is dangerous for potency assignment of
Caption: Mechanism of on-column thermal degradation. The hydroxyl group attacks the ketone, followed by dehydration, leading to false impurity peaks in GC analysis.[1]
References
-
Pauli, G. F., et al. (2012).[1][2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][2] [1][2]
-
Wills, M. (1999).[1][2] "The synthesis of chiral hydroxy esters and their application in asymmetric synthesis." Journal of the Chemical Society, Perkin Transactions 1.
-
Sigma-Aldrich. "Quantitative NMR (qNMR) for Content Assignment of Reference Standards."[1][2]
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H."
Sources
Safety Operating Guide
Ethyl 2-hydroxy-4-oxopentanoate proper disposal procedures
Executive Summary
This guide provides the standard operating procedure (SOP) for the disposal of Ethyl 2-hydroxy-4-oxopentanoate (CAS: 16508-89-7).[1] As a polyfunctional ester containing both ketone and hydroxyl groups, this compound requires specific segregation to prevent accidental transesterification, hydrolysis, or exothermic oxidation in waste streams.
Core Directive: Treat this substance as a Non-Halogenated Organic Solvent waste stream (RCRA Code D001 for Ignitability) unless analytical data proves the flashpoint is >140°F (60°C).[1]
Part 1: Chemical Assessment & Hazard Profile
Before initiating disposal, you must validate the chemical state.[2] This compound is often used as a synthesis intermediate; its disposal profile is dictated by its functional groups.
| Parameter | Specification | Operational Implication |
| Chemical Name | This compound | |
| CAS Number | 16508-89-7 | Verify against container label.[1] |
| Functional Groups | Ester, Ketone, Secondary Alcohol | Susceptible to hydrolysis and oxidation. |
| RCRA Waste Code | D001 (Ignitable) | Default classification unless flashpoint is verified >60°C. |
| Solubility | Organic soluble; partially water soluble | Do NOT dispose via sink/drain.[1] |
| Incompatibilities | Strong Oxidizers, Strong Bases | CRITICAL: Segregate from Nitric Acid and Peroxides.[1] |
Expert Insight (Causality): The presence of the secondary alcohol (-OH) alpha to the ester group makes this molecule sensitive to oxidation.[1] Mixing this waste with strong oxidizers (e.g., Chromic acid, Permanganates) can trigger rapid, exothermic oxidation of the alcohol to a ketone or carboxylic acid, potentially causing waste container pressurization or fire [1].
Part 2: Pre-Disposal Protocol (The Self-Validating System)
To ensure safety, follow this Self-Validating Segregation System . Before adding this chemical to any waste container, perform these three checks:
-
The pH Check:
-
Validation: Ensure the destination waste container is Neutral (pH 6-8) .[1]
-
Reasoning: Strong bases (pH > 10) will hydrolyze the ester (saponification), generating ethanol and heat. Strong acids can catalyze transesterification if other alcohols are present [2].
-
-
The Halogen Check:
-
Validation: Confirm the waste stream is marked "Non-Halogenated."
-
Reasoning: Mixing esters with halogenated solvents (e.g., Chloroform, DCM) increases disposal costs significantly and complicates incineration protocols.
-
-
The Oxidizer Check:
-
Validation: Verify the container never held nitric acid or peroxides.
-
Reasoning: The hydroxyl group acts as a reducing agent. Contact with oxidizers creates an immediate fire hazard.
-
Part 3: Operational Disposal Workflow
The following workflow dictates the physical handling of the waste.
Step-by-Step Procedure
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[1] Avoid metal cans if the waste is acidic or has high water content to prevent corrosion.
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Constituents: Write "this compound" (do not use abbreviations).
-
Hazard Checkboxes: Check "Flammable" and "Irritant."[1]
-
-
Transfer:
-
Use a funnel with a grounding wire if transferring large volumes (>4L) to prevent static discharge.[1]
-
Leave 10% headspace in the container for vapor expansion.
-
-
Secondary Containment: Store the waste container in a tray capable of holding 110% of the volume.
Visual Decision Tree (DOT Diagram)
Figure 1: Decision logic for selecting the correct waste stream based on mixture composition.
Part 4: Emergency Response (Spill Management)
In the event of a spill, immediate action is required to prevent vapor accumulation.
-
Evacuate & Ventilate: Remove ignition sources. This ester is combustible.
-
PPE: Wear Nitrile gloves (0.11mm minimum thickness), safety goggles, and a lab coat.
-
Containment:
-
Clean Up:
References
-
National Institutes of Health (PubChem). this compound (Compound Summary).[1] Accessed October 2023.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification (D001).[1][Link][1]
-
American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers.[1][Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
